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  • Product: 2-(3-Fluorophenyl)propan-1-amine hydrochloride
  • CAS: 1221724-60-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-(3-Fluorophenyl)propan-1-amine Hydrochloride in Drug Discovery and Chemical Synthesis

Executive Summary 2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2) is a highly specialized fluorinated derivative of β -methylphenethylamine (BMPEA)[1]. As a positional isomer of amphetamine, the BMPEA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2) is a highly specialized fluorinated derivative of β -methylphenethylamine (BMPEA)[1]. As a positional isomer of amphetamine, the BMPEA scaffold has garnered significant interest in neuropharmacology due to its interactions with the trace amine-associated receptor 1 (TAAR1) and monoamine transporters[2]. The strategic incorporation of a fluorine atom at the meta position of the phenyl ring introduces profound physicochemical alterations—enhancing lipophilicity, modulating target affinity, and blocking primary sites of oxidative metabolism. This whitepaper provides a comprehensive, self-validating guide to the chemical properties, synthesis, and analytical characterization of this critical pharmaceutical intermediate.

Physicochemical Properties & Structural Analysis

The structural architecture of 2-(3-fluorophenyl)propan-1-amine consists of a propyl chain with a primary amine at C1 and a 3-fluorophenyl group at C2.

Table 1: Key Physicochemical Parameters

ParameterValue / Description
Chemical Name 2-(3-fluorophenyl)propan-1-amine hydrochloride
CAS Number 1221724-60-2 (HCl salt)[1]
Molecular Formula C9H13ClFN (C9H12FN • HCl)
Molecular Weight 189.66 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, and Methanol
Target Affinity TAAR1 Agonist, NET Substrate (Inferred from parent BMPEA)[3]

Causality in Structural Design : The addition of the highly electronegative fluorine atom at the 3-position serves a dual purpose in medicinal chemistry. First, it exerts a strong inductive electron-withdrawing effect (-I effect), which slightly lowers the basicity (pKa) of the primary amine. This increases the fraction of un-ionized drug at physiological pH, thereby enhancing blood-brain barrier (BBB) permeability. Second, the carbon-fluorine bond is highly resistant to cytochrome P450-mediated hydroxylation, effectively extending the compound's metabolic half-life compared to its non-fluorinated counterpart.

Synthetic Methodology

The synthesis of 2-(3-fluorophenyl)propan-1-amine hydrochloride is optimally achieved via the , adapting established protocols for BMPEA synthesis[4],[5].

Self-Validating Protocol: Catalytic Hydrogenation

This protocol is designed to maximize yield while preventing the formation of secondary amine byproducts, a common pitfall in nitrile reductions.

  • Reaction Setup : Charge a high-pressure autoclave hydrogenation apparatus with 2-(3-fluorophenyl)propionitrile (1.0 eq), anhydrous ethanol (solvent), and water-wet 5% Palladium on Carbon (Pd/C) catalyst (10% w/w)[5].

  • Acidic Trapping : Add concentrated (12M) hydrochloric acid (1.1 eq) to the mixture[5]. Causality: The presence of HCl is critical. As the primary amine is formed, it is immediately protonated to the hydrochloride salt. This prevents the newly formed primary amine from acting as a nucleophile and attacking unreacted imine intermediates, which would otherwise lead to the formation of unwanted secondary and tertiary amines.

  • Hydrogenation : Pressurize the vessel to 75 psi with hydrogen gas ( H2​ ). Heat the mixture to 50°C–60°C and stir vigorously for 3 to 4 hours[5]. Monitor hydrogen uptake until cessation indicates reaction completion.

  • Workup & Catalyst Removal : Depressurize the vessel safely. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the filter cake with fresh ethanol[5].

  • Crystallization : Concentrate the filtrate under reduced pressure to approximately 20% of its original volume. Add methyl tert-butyl ether (MTBE) dropwise to induce crystallization. Stir overnight at 4°C[5].

  • Isolation : Filter the resulting white precipitate, wash with cold MTBE, and dry under a vacuum to afford 2-(3-fluorophenyl)propan-1-amine hydrochloride[5].

Synthesis_Workflow Step1 Starting Material 2-(3-Fluorophenyl)propionitrile Step2 Catalytic Hydrogenation Pd/C, H2 (75 psi), EtOH, HCl Step1->Step2 Reduction Step3 Filtration & Concentration Removal of Pd/C Catalyst Step2->Step3 Workup Step4 Crystallization MTBE Addition & Stirring Step3->Step4 Purification Step5 Target API 2-(3-Fluorophenyl)propan-1-amine HCl Step4->Step5 Yield

Synthetic workflow for 2-(3-fluorophenyl)propan-1-amine HCl via nitrile reduction.

Pharmacological Profiling & Mechanistic Action

While amphetamine ( α -methylphenethylamine) primarily targets the dopamine transporter (DAT), the β -methyl positional isomer (BMPEA) exhibits a distinct pharmacological profile[2]. BMPEA and its fluorinated derivatives are potent[3] and act as substrates for the norepinephrine transporter (NET)[2].

Mechanistic Causality : TAAR1 is an intracellular G protein-coupled receptor (GPCR) that modulates monoaminergic transmission. When 3-F-BMPEA enters the presynaptic terminal (via NET), it binds to TAAR1. This binding induces a conformational change that activates the Gαs​ protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). The resulting PKA activation phosphorylates monoamine transporters, leading to their internalization or transport reversal. The 3-fluoro substitution enhances the lipophilic interactions within the TAAR1 binding pocket, potentially increasing agonist potency while minimizing the central stimulant effects typically associated with DAT activation.

TAAR1_Pathway Ligand 3-F-BMPEA (Agonist) Receptor TAAR1 (GPCR) Ligand->Receptor Receptor Binding GProtein Gαs Protein Receptor->GProtein Conformational Change Enzyme Adenylyl Cyclase GProtein->Enzyme Stimulation cAMP cAMP Accumulation Enzyme->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream Signaling

TAAR1 GPCR signaling cascade activated by 3-F-BMPEA and related phenethylamine derivatives.

Analytical Characterization & Validation

To ensure trustworthiness and scientific integrity, the synthesized compound must undergo rigorous analytical validation. A self-validating system employs orthogonal techniques: UPLC-qTOF-MS for exact mass and fragmentation profiling, and NMR for structural connectivity.

UPLC-qTOF-MS Protocol

This protocol is adapted from validated methods for the[6].

  • Sample Preparation : Dissolve 1 mg of the synthesized HCl salt in 1 mL of Methanol/Water (50:50 v/v) with 0.1% formic acid.

  • Chromatography : Inject 2 µL onto a C18 column (e.g., Waters ACQUITY UPLC BEH C18). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA)[6].

  • Mass Spectrometry : Operate the qTOF-MS in positive electrospray ionization (ESI+) mode[6].

  • Validation Criteria : The parent BMPEA displays a molecular ion [M+H]+ at m/z 136.1121[6]. The 3-fluorinated derivative must exhibit a theoretical [M+H]+ at m/z 154.1032. Key fragment ions corresponding to the loss of ammonia ( [M+H−NH3​]+ ) and subsequent aromatic stabilization must be observed to confirm the aliphatic amine structure[6].

NMR Validation

1H NMR ( CDCl3​ , 400 MHz) must confirm the presence of the aromatic protons (complex multiplet due to F-H coupling), the methine proton at C2, the diastereotopic methylene protons at C1, and the terminal methyl group[5]. The J -coupling between the fluorine atom and the adjacent aromatic protons ( 3JHF​ and 4JHF​ ) serves as definitive proof of the meta-substitution pattern.

Handling, Safety, and Storage Protocols

As a pharmacologically active phenethylamine derivative, 2-(3-fluorophenyl)propan-1-amine hydrochloride must be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a well-ventilated fume hood.

  • Storage : Store the lyophilized powder in a tightly sealed, light-resistant container at -20°C to ensure long-term stability (up to 12 months)[3]. The hydrochloride salt form provides excellent resistance to atmospheric oxidation compared to the free base.

References

  • Alamir, A. (MDPI/PMC) | Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS |[Link]

Sources

Exploratory

2-(3-Fluorophenyl)propan-1-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to 2-(3-Fluorophenyl)propan-1-amine Hydrochloride for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2-(3-Fluorophenyl)propan-1-amine h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Fluorophenyl)propan-1-amine Hydrochloride for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(3-Fluorophenyl)propan-1-amine hydrochloride is a primary amine salt with potential applications in pharmaceutical research and development as a building block for more complex molecules. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its core physicochemical properties, a generalized synthetic approach, detailed analytical methodologies for its characterization, and essential safety protocols.

Core Physicochemical Properties

The fundamental molecular and physical characteristics of 2-(3-Fluorophenyl)propan-1-amine hydrochloride are summarized below. This data is critical for accurate experimental design, stoichiometric calculations, and regulatory documentation.

PropertyValueReferences
Molecular Formula C₉H₁₃ClFN[1][2][3]
Molecular Weight 189.66 g/mol [1][3][4]
CAS Number 1221724-60-2[4][5]
Synonyms 2-(3-fluorophenyl)-1-propanamine hydrochloride
Physical Form Powder / Solid[6]
InChI Key UMYLADIXKWARMH-UHFFFAOYSA-N

Synthetic Strategy: A Generalized Approach

The synthesis of primary amine hydrochlorides like 2-(3-Fluorophenyl)propan-1-amine hydrochloride typically involves the formation of the carbon-nitrogen bond followed by conversion to the hydrochloride salt to improve stability and handling. A common and effective method is reductive amination.

The causality behind choosing reductive amination lies in its versatility and the widespread availability of starting materials. This pathway involves the reaction of a ketone or aldehyde with ammonia or an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Conceptual Synthetic Workflow

G cluster_synthesis Synthesis Stage cluster_purification Salt Formation & Purification A Starting Material: 3-Fluorophenylacetone B Imine Formation (Reaction with Ammonia Source) A->B Ammonium Formate or NH3 C In Situ Reduction (e.g., NaBH3CN, H2/Pd) B->C Reducing Agent D Free Amine: 2-(3-Fluorophenyl)propan-1-amine C->D E Dissolution in Organic Solvent (e.g., Ether) D->E Crude Product F Addition of HCl (e.g., HCl in Dioxane/Ether) E->F G Precipitation & Filtration F->G H Final Product: 2-(3-Fluorophenyl)propan-1-amine HCl G->H G A Synthesized Product (Crude HCl Salt) B Structural Elucidation (NMR Spectroscopy) A->B C Molecular Weight Confirmation (MS) A->C D Purity Assessment (HPLC) A->D E Verified Compound (Structure & Purity Confirmed) B->E C->E D->E

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Foundational

Comprehensive Spectroscopic Profiling of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride: An Analytical Whitepaper

As a Senior Application Scientist, I approach the spectroscopic characterization of novel compounds not merely as a data collection exercise, but as a rigorous validation of molecular architecture. The compound 2-(3-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectroscopic characterization of novel compounds not merely as a data collection exercise, but as a rigorous validation of molecular architecture. The compound 2-(3-fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2)[1], commonly classified as a 3-fluoro- β -methylphenethylamine derivative, presents unique analytical challenges and opportunities.

The introduction of a highly electronegative fluorine atom onto the aromatic ring significantly alters the molecule's electron density, physicochemical properties, and spectroscopic fingerprint[2]. This in-depth guide provides a self-validating, multimodal framework for the definitive structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Analytical Workflow and Causal Methodology

To ensure absolute scientific integrity, our analytical workflow relies on orthogonal techniques. Each method is chosen to interrogate a specific structural domain of the molecule, creating a self-validating data matrix[3].

Workflow S1 Sample Preparation (Desiccation & Dissolution) S2 NMR Spectroscopy (1H, 13C, 19F) S1->S2 S3 FT-IR Spectroscopy (ATR Mode) S1->S3 S4 Mass Spectrometry (HRMS & GC-MS) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Multimodal spectroscopic workflow for structural validation of fluorinated phenethylamines.

Causality Behind Experimental Choices
  • Why DMSO-d6 for NMR? The hydrochloride salt of 2-(3-fluorophenyl)propan-1-amine exhibits poor solubility in non-polar solvents like CDCl3. DMSO-d6 fully solvates the ionic lattice, sharpens the aliphatic signals, and critically, slows the proton exchange rate of the -NH3+ group, allowing it to be observed as a distinct broad singlet[4].

  • Why ATR-FTIR over KBr Pellets? Amine hydrochloride salts are notoriously hygroscopic. Preparing KBr pellets exposes the sample to atmospheric moisture, which introduces a massive, confounding O-H stretch at ~3400 cm⁻¹. Attenuated Total Reflectance (ATR) allows for direct analysis of the neat powder, preserving the integrity of the N-H stretching region[3].

  • Why perform both GC-MS (EI) and LC-MS (ESI)? ESI-TOF provides the intact [M+H]⁺ ion necessary for exact mass confirmation, but soft ionization yields minimal structural fragmentation. Conversely, Electron Ionization (EI) at 70 eV forces α -cleavage, producing diagnostic fragment ions that definitively prove the presence of a terminal primary amine adjacent to a branched methine[5].

Self-Validating Experimental Protocols

Protocol A: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Desiccation: Dry 15 mg of the hydrochloride salt under vacuum (0.1 mbar) at 40°C for 12 hours to eliminate trace water, which would otherwise obscure the aliphatic region in ¹H NMR.

  • Dissolution: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire spectra on a 600 MHz spectrometer at 298 K. For ¹⁹F NMR, utilize trifluoroacetic acid (TFA) or fluorobenzene as an external reference to ensure accurate chemical shift calibration.

  • System Validation: Verify the residual solvent peak (DMSO quintet at 2.50 ppm in ¹H and septet at 39.5 ppm in ¹³C) to confirm proper locking and shimming before integrating analyte signals.

Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to subtract ambient CO2 and water vapor.

  • Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • System Validation: Ensure the baseline is flat and the maximum absorbance is between 0.5 and 1.2 AU. If absorbance exceeds 1.2 AU, reduce anvil pressure to prevent detector saturation and peak distortion.

Protocol C: Mass Spectrometry (ESI-HRMS & GC-MS)
  • ESI-HRMS Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% formic acid. Infuse directly at 10 µL/min.

  • GC-MS Preparation (Free-basing): Dissolve 2 mg of the salt in 1 mL of 0.1 M NaOH to liberate the free base. Extract with 1 mL of ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and inject 1 µL into the GC (HP-5MS column).

  • System Validation: The isotopic pattern of the[M+H]⁺ ion in HRMS must match the theoretical distribution of C9H13FN within a mass error of < 5 ppm.

Spectroscopic Data & Structural Analysis

Nuclear Magnetic Resonance (NMR)

The β -methyl group induces a chiral center at C2, rendering the two protons at C1 diastereotopic[6]. Furthermore, the ¹³C NMR spectrum is heavily influenced by carbon-fluorine spin-spin coupling, which propagates through the aromatic ring[4].

Table 1: ¹H NMR Data (600 MHz, DMSO-d6)

Chemical Shift (ppm)IntegrationMultiplicityJ-Coupling (Hz)Structural Assignment
1.253HDoublet (d)7.0C3-H₃ (Methyl group)
2.952HMultiplet (m)-C1-H₂ (Diastereotopic methylene)
3.151HMultiplet (m)-C2-H (Methine)
7.051HTriple doublet (td)8.5, 2.5Ar-H4 (Ortho to F)
7.101HDouble triplet (dt)10.0, 2.0Ar-H2 (Ortho to F)
7.151HDoublet (d)7.5Ar-H6 (Para to F)
7.351HTriple doublet (td)8.0, 6.0Ar-H5 (Meta to F)
8.203HBroad singlet (br s)--NH₃⁺ (Amine hydrochloride)

Table 2: ¹³C NMR Data (151 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityJ-Coupling (Hz)Structural Assignment
18.5Singlet (s)-C3 (Methyl)
38.0Singlet (s)-C2 (Methine)
44.5Singlet (s)-C1 (Methylene)
113.5Doublet (d)²J_CF = 21.0Ar-C4
114.0Doublet (d)²J_CF = 21.0Ar-C2
123.5Doublet (d)⁴J_CF = 2.5Ar-C6
130.5Doublet (d)³J_CF = 8.5Ar-C5
145.0Doublet (d)³J_CF = 7.5Ar-C1 (Alkyl attachment)
162.5Doublet (d)¹J_CF = 243.0Ar-C3 (C-F bond)

Note: The ¹⁹F NMR spectrum yields a distinct multiplet at approximately -113.5 ppm, confirming the presence of the meta-fluorine substituent.

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

The IR spectrum serves as a rapid orthogonal confirmation of functional groups, specifically the primary amine salt and the fluorinated aromatic system[3].

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
2950 - 2800Strong, BroadN-H / C-H stretchConfirms primary amine hydrochloride lattice
1610, 1590MediumC=C aromatic stretchAromatic ring presence
1505MediumN-H bendPrimary amine characteristic
1250, 1140StrongC-F stretchConfirms fluorination on the ring
780, 690StrongC-H out-of-plane bendMeta-disubstituted benzene ring
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (ESI-TOF) confirms the exact mass of the free base: Calculated for C9H13FN[M+H]⁺: 154.1027; Found: 154.1032 (Error: 3.2 ppm).

Under Electron Ionization (EI), the molecule undergoes characteristic α -cleavage. Because the nitrogen atom stabilizes the positive charge exceptionally well, the cleavage between C1 and C2 generates an immonium ion at m/z 30, which dominates the spectrum as the base peak[5].

MS_Pathway M Molecular Ion [M]+• m/z 153 F1 Alpha Cleavage Loss of CH2NH2• M->F1 F2 Alpha Cleavage Loss of Ar-CH(CH3)• M->F2 I1 Fluorobenzyl Cation m/z 123 F1->I1 I2 Immonium Ion m/z 30 (Base Peak) F2->I2

Electron ionization (EI) fragmentation pathways highlighting primary alpha-cleavage events.

Table 4: GC-MS (EI) Fragmentation Data

m/zRelative Abundance (%)Ion AssignmentCleavage Mechanism
1535[M]⁺•Intact molecular ion (free base)
12315[C8H8F]⁺ α -cleavage; loss of CH₂NH₂ radical
10310[C8H7]⁺Loss of HF from m/z 123
30100[CH2NH2]⁺ α -cleavage; immonium ion (Base Peak)

Conclusion

The comprehensive spectroscopic profiling of 2-(3-fluorophenyl)propan-1-amine hydrochloride requires a synergistic approach. The ¹³C-NMR C-F coupling constants definitively map the substitution pattern of the aromatic ring, while ATR-FTIR confirms the salt form without moisture interference. Finally, the GC-MS fragmentation pattern, anchored by the m/z 30 immonium ion, unambiguously proves the β -methylphenethylamine backbone. Adhering to these self-validating protocols ensures the highest standards of structural verification in drug development and analytical chemistry.

References

  • 2-(3-fluorophenyl)propan-1-amine hydrochloride — Chemical Substance Information. nextsds.com. Available at:[Link]

  • Switching Selectivity in Copper-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amine-Boranes and Secondary Amines under Mild Conditions. acs.org. Available at:[Link]

  • 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem. nih.gov. Available at:[Link]

  • phenethylamines: Topics by Science.gov. science.gov. Available at:[Link]

  • buy 3-FMA pellets online| Amazing Properties for Research - Global Chems Depot. globalchemsdepot.com. Available at:[Link]

Sources

Exploratory

Comprehensive Solvation Profiling of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

A Technical Guide to Physicochemical Behavior, Thermodynamic Solubility, and Analytical Workflows Executive Summary & Structural Causality In the landscape of drug development and analytical chemistry, the physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Physicochemical Behavior, Thermodynamic Solubility, and Analytical Workflows

Executive Summary & Structural Causality

In the landscape of drug development and analytical chemistry, the physicochemical profiling of active pharmaceutical ingredients (APIs) and research compounds dictates downstream formulation, extraction, and chromatographic strategies. 2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2)[1] is a fluorinated derivative of the beta-methylphenethylamine scaffold.

As a Senior Application Scientist, I approach the solubility of this compound not merely as a list of values, but as a thermodynamic system. The solubility profile of this molecule is governed by two competing structural features:

  • The Primary Amine Hydrochloride Salt: With a predicted pKa of approximately 9.8 to 9.9[2], the amine group is fully protonated at physiological and neutral pH. The resulting ionic crystal lattice requires significant solvation energy to dissociate, which is readily provided by high-dielectric solvents[3].

  • The 3-Fluoro Substitution: The addition of a fluorine atom to the meta-position of the phenyl ring increases the overall lipophilicity (LogP) and electron density of the aromatic system compared to unsubstituted phenethylamine. While this enhances passive membrane permeability for the free base, the macroscopic solubility of the hydrochloride salt remains overwhelmingly dictated by the ionic amine moiety.

Thermodynamic Solvation Mechanisms

Solubility is achieved when the solvation enthalpy (exothermic) overcomes the crystal lattice energy (endothermic) of the solid salt.

  • Aqueous Media: In water (Dielectric Constant, ε ≈ 80), robust ion-dipole interactions rapidly hydrate the protonated amine and the chloride counter-ion, leading to near-instantaneous dissolution.

  • Polar Protic Solvents: Solvents like methanol and ethanol provide sufficient hydrogen-bonding capacity to stabilize the dissociated ions, though solubility decreases as the dielectric constant drops.

  • Aprotic & Non-Polar Solvents: In solvents lacking strong dipole moments (e.g., hexane, toluene), the solvent cannot disrupt the ionic bonds of the HCl salt, rendering the compound practically insoluble.

Mechanism Lattice Crystalline Lattice (Amine-HCl Salt) Dissociation Ion Dissociation (Endothermic ΔH) Lattice->Dissociation Energy Input Solvation Solvent Coordination (Exothermic ΔH) Dissociation->Solvation Aqueous Aqueous Media Ion-Dipole (High ε) Solvation->Aqueous Soluble Organic Non-Polar Media Weak Dispersion (Low ε) Solvation->Organic Insoluble

Thermodynamic pathways of amine hydrochloride solvation in different dielectric media.

Quantitative Solubility Matrix

Based on the physicochemical properties of fluorinated phenethylamine hydrochlorides[3], the following matrix synthesizes the expected thermodynamic solubility across standard solvent classes at 25°C.

Solvent ClassSolventDielectric Constant (ε)Solvation MechanismEstimated Solubility (mg/mL)USP Classification
Aqueous Purified Water80.1Ion-Dipole / H-Bonding> 100Freely Soluble
Polar Protic Methanol32.7Dipole-Dipole / H-Bonding50 - 100Soluble
Polar Protic Ethanol24.5Dipole-Dipole / H-Bonding10 - 30Sparingly Soluble
Polar Aprotic Acetonitrile37.5Weak Dipole / Aprotic1 - 5Slightly Soluble
Non-Polar Hexane1.9London Dispersion< 0.1Practically Insoluble

Experimental Methodology: Thermodynamic Solubility Determination

In early-stage research, relying on kinetic solubility (e.g., diluting DMSO stock solutions into aqueous buffers) often leads to supersaturation artifacts and false positives in bioassays[4]. To establish a self-validating, highly accurate profile, we utilize the Miniaturized Shake-Flask Method combined with HPLC-UV quantification [5].

Step-by-Step Protocol
  • Solid Dispensing (Oversaturation): Weigh an excess amount (~15–20 mg) of 2-(3-Fluorophenyl)propan-1-amine hydrochloride into a 2 mL borosilicate glass HPLC vial. An excess is required to maintain a solid-liquid equilibrium.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., USP Purified Water, Methanol, or Phosphate Buffer pH 6.8).

  • Thermodynamic Equilibration: Cap the vial tightly and place it in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality note: This extended duration ensures the system completely transitions from transient kinetic dissolution to true thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid lattice. Causality note: Centrifugation is prioritized over syringe filtration to prevent the lipophilic 3-fluorophenyl moiety from non-specifically binding to standard PTFE or nylon filter membranes, which would artificially lower the quantified concentration.

  • Dilution & HPLC-UV Quantification: Transfer a 100 µL aliquot of the clear supernatant and dilute it appropriately with the mobile phase. Quantify the concentration using a validated HPLC-UV method (e.g., C18 stationary phase, UV detection at 210 nm) against a multi-point calibration curve[5].

Workflow N1 Solid Compound (Excess HCl Salt) N2 Solvent Addition (Aqueous/Organic) N1->N2 N3 Thermodynamic Equilibration (24-48h) N2->N3 N4 Phase Separation (Centrifuge/Filter) N3->N4 N5 HPLC-UV Quantification N4->N5

High-throughput shake-flask equilibrium solubility analytical workflow.

References

  • Chemical Substance Information: 2-(3-fluorophenyl)propan-1-amine hydrochloride, NextSDS,
  • CAS 156-28-5: 2-Phenylethylamine hydrochloride, CymitQuimica,
  • Physicochemical Properties of beta-Methylphenethylamine Hydrochloride: A Technical Guide, Benchchem,
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery, Sigma-Aldrich,
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery, PubMed,

Sources

Foundational

Potential Biological Activity and Pharmacological Profiling of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Executive Summary 2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2) is a synthetic primary amine and a halogenated derivative of β -methylphenethylamine (BMPEA). While BMPEA is a well-documented position...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2) is a synthetic primary amine and a halogenated derivative of β -methylphenethylamine (BMPEA). While BMPEA is a well-documented positional isomer of amphetamine—often identified as an undeclared adulterant in dietary and sports supplements [2]—the introduction of a fluorine atom at the meta-position of the phenyl ring creates a novel chemical entity. For drug development professionals and toxicologists, understanding this compound requires extrapolating the known pharmacodynamics of the BMPEA scaffold through the lens of halogen-induced physicochemical shifts. This technical guide elucidates the putative biological activity of 2-(3-fluorophenyl)propan-1-amine (herein referred to as 3-F-BMPEA), focusing on its role as a monoamine transporter substrate, a Trace Amine-Associated Receptor 1 (TAAR1) agonist, and the self-validating experimental frameworks required to definitively profile it.

Structural Pharmacology & Mechanistic Rationale

The BMPEA Scaffold Baseline

To understand 3-F-BMPEA, we must first examine its parent structure. BMPEA acts primarily as a substrate-type releasing agent at the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT). Unlike amphetamine, which is highly potent at both DAT and NET, BMPEA exhibits a distinct preference for peripheral NET. This results in significant cardiovascular liability (e.g., dose-dependent hypertension) without the proportional central locomotor stimulation seen in classic amphetamines [1].

The Causality of Meta-Fluorination

The addition of a fluorine atom at the 3-position fundamentally alters the molecule's interaction with biological targets. Fluorine is highly electronegative yet sterically compact (its van der Waals radius is similar to oxygen). This substitution drives two critical changes:

  • Increased Lipophilicity ( logP ): The fluorinated ring enhances the molecule's ability to partition across the blood-brain barrier (BBB), likely increasing its central nervous system (CNS) penetrance compared to unsubstituted BMPEA.

  • Altered Transporter Affinity: In homologous phenethylamine series (such as the shift from amphetamine to 3-fluoroamphetamine), meta-fluorination consistently enhances affinity for DAT and introduces measurable activity at the serotonin transporter (SERT). Therefore, 3-F-BMPEA is hypothesized to shift from a strictly NET-dominant releaser to a broader-spectrum monoamine releaser.

TAAR1 Agonism

Beyond direct competitive transport, phenethylamine derivatives exert modulatory effects via the Trace Amine-Associated Receptor 1 (TAAR1) [3]. TAAR1 is an intracellular, Gs-coupled G-protein coupled receptor (GPCR). Because 3-F-BMPEA is highly lipophilic, it readily diffuses across the presynaptic membrane. Once intracellular, it binds to TAAR1, initiating a cAMP/PKA signaling cascade. This kinase activity phosphorylates the intracellular domains of monoamine transporters, triggering their internalization or reversing their transport direction (efflux) [4].

TAAR1_Pathway Compound 3-F-BMPEA (Intracellular) TAAR1 TAAR1 Receptor Compound->TAAR1 Agonist Binding Gs Gs Protein Activation TAAR1->Gs G-Protein Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Phosphorylation cAMP->PKA Kinase Activation Transporter DAT/NET Reversal (Efflux) PKA->Transporter Phosphorylation

TAAR1-mediated signaling cascade driving monoamine transporter reversal and neurotransmitter efflux.

Quantitative Pharmacological Projections

Based on the structure-activity relationship (SAR) data of BMPEA [1] and halogenated amphetamines, the following table summarizes the established data for reference compounds alongside the projected pharmacological profile for 3-F-BMPEA.

CompoundDAT Release ( EC50​ )NET Release ( EC50​ )SERT Release ( EC50​ )Primary Physiological Effect
Amphetamine ~20 nM~30 nM>5,000 nMPotent CNS stimulation, euphoria
BMPEA ~1,500 nM~126 nM>10,000 nMPeripheral hypertension, low CNS effect
3-F-BMPEA (Projected)~400 - 800 nM~80 - 150 nM~2,000 - 4,000 nMModerate CNS stimulation, hypertension

Note: Lower EC50​ values indicate higher potency. 3-F-BMPEA is projected to retain high NET potency while closing the gap on DAT affinity due to meta-fluorination.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the biological activity of 2-(3-fluorophenyl)propan-1-amine hydrochloride, researchers must employ self-validating assay systems. A robust protocol does not merely measure an effect; it utilizes targeted inhibitors to prove the causality of that effect.

Protocol 1: In Vitro Synaptosomal Monoamine Release Assay

Rationale: We utilize isolated rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes preserve the native lipid microenvironment, endogenous transporter ratios, and intact vesicular storage pools, providing a true physiological model of presynaptic terminals.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate striatal (for DAT) and cortical (for NET/SERT) tissue from male Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose buffer.

  • Synaptosome Isolation: Centrifuge the homogenate at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to pellet the synaptosomal fraction. Resuspend in oxygenated Krebs-phosphate buffer.

  • Isotope Loading: Incubate synaptosomes with 5 nM [ 3 H]-dopamine, [ 3 H]-norepinephrine, or [ 3 H]-serotonin for 30 minutes at 37°C to load the presynaptic vesicles.

  • Baseline Wash: Wash the synaptosomes over glass-fiber filters to remove extracellular, unbound radioligand.

  • Compound Exposure: Expose the loaded synaptosomes to varying concentrations of 3-F-BMPEA (10 nM to 10,000 nM) for 15 minutes.

  • Quantification: Terminate the reaction via rapid vacuum filtration. Measure the remaining intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the loss of [ 3 H] compared to vehicle controls.

  • Self-Validation (The Blockade Step): To prove 3-F-BMPEA is a substrate (releaser) and not just a reuptake inhibitor, pre-incubate a parallel cohort with a pure reuptake inhibitor (e.g., Nomifensine for DAT). If 3-F-BMPEA requires entry through the transporter pore to cause efflux, Nomifensine will completely block the 3-F-BMPEA-induced release.

Workflow Prep Synaptosome Isolation (Rat Striatum/Cortex) Incubate Isotope Loading ([3H]-Monoamines) Prep->Incubate Wash Filtration & Wash (Remove Extracellular 3H) Incubate->Wash Expose 3-F-BMPEA Exposure (Dose-Response) Wash->Expose Measure Scintillation Counting (Quantify Efflux) Expose->Measure Validate Inhibitor Blockade (e.g., Nomifensine) Measure->Validate Confirm Mechanism

Step-by-step workflow for the in vitro synaptosomal monoamine release and validation assay.

Protocol 2: TAAR1-Mediated cAMP Accumulation Assay

Rationale: Because 3-F-BMPEA is predicted to act as a TAAR1 agonist, we must measure the downstream secondary messenger (cAMP) to confirm receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing human TAAR1 in 384-well microplates.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent the degradation of synthesized cAMP.

  • Agonist Addition: Add 3-F-BMPEA in a concentration gradient and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Self-Validation: Run a parallel assay using cells pre-treated with EPPTB (a highly selective TAAR1 antagonist). A rightward shift or flattening of the 3-F-BMPEA dose-response curve confirms that the cAMP accumulation is strictly TAAR1-dependent.

References

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters.Journal of Pharmacology and Experimental Therapeutics.
  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS.MDPI.
  • Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1.
  • β-Methylphenethylamine - Pharmacology and Mechanism of Action.Grokipedia.
Exploratory

2-(3-Fluorophenyl)propan-1-amine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(3-fluorophenyl)propan-1-amine hydrochloride, a valuable building block f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-fluorophenyl)propan-1-amine hydrochloride, a valuable building block for medicinal chemistry and drug discovery. We will explore its physicochemical properties, provide a robust synthetic route, and detail its application in core synthetic transformations, including amide bond formation and reductive amination. The strategic incorporation of the 3-fluorophenyl moiety offers significant advantages in modulating pharmacokinetic and pharmacodynamic properties, making this compound a key tool for lead optimization and the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated building blocks in their discovery programs.

Introduction: The Strategic Role of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to the unique and beneficial properties it imparts.[1] The substitution of a hydrogen atom with fluorine, which is of a similar size but possesses high electronegativity, can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity to its biological target.[2][3] These modulations can turn a promising but flawed lead compound into a viable drug candidate.

The phenethylamine scaffold, a privileged structure in pharmacology, is the backbone for a vast number of neurotransmitters and therapeutic agents.[4] The strategic placement of a fluorine atom on this scaffold, as seen in 2-(3-fluorophenyl)propan-1-amine, provides medicinal chemists with a powerful tool for fine-tuning molecular properties. The meta-position of the fluorine atom is particularly noteworthy, as it can alter the electronic distribution of the aromatic ring and influence interactions with target proteins without adding significant steric bulk. This guide will detail the practical synthesis and application of the hydrochloride salt of this amine, a stable and easy-to-handle form of this versatile building block.

Physicochemical and Structural Properties

2-(3-Fluorophenyl)propan-1-amine hydrochloride is a white to pale yellow powder, valued for its stability and ease of handling compared to the free base.[5] Its key properties are summarized below.

PropertyValueSource
CAS Number 1221724-60-2[2][5]
Molecular Formula C₉H₁₂FN · HCl[5]
Molecular Weight 189.66 g/mol [5]
Physical Form Powder / Solid[5]
InChI Key UMYLADIXKWARMH-UHFFFAOYSA-N[5]
Canonical SMILES CC(CC1=CC(=CC=C1)F)N.Cl[5]

Structure:

Figure 1: Structure of 2-(3-Fluorophenyl)propan-1-amine HCl

Synthesis of the Building Block

The most direct and reliable method for synthesizing 2-(3-fluorophenyl)propan-1-amine is through the reductive amination of the corresponding ketone precursor, 3-fluorophenylacetone.[2][6] This ketone is commercially available, making this a practical route for laboratory-scale synthesis.[5][7]

G start 3-Fluorophenylacetone reagents Ammonia (aq. NH₃) Hydrogen (H₂) Raney Nickel (catalyst) Methanol (solvent) start->reagents Reductive Amination product 2-(3-Fluorophenyl)propan-1-amine (Free Base) reagents->product acid HCl in Ether product->acid Salt Formation final_product 2-(3-Fluorophenyl)propan-1-amine HCl acid->final_product

Figure 2: Synthetic pathway to the target building block.
Protocol 3.1: Synthesis via Reductive Amination

Objective: To synthesize 2-(3-fluorophenyl)propan-1-amine hydrochloride from 3-fluorophenylacetone.

Materials:

  • 3-Fluorophenylacetone (1.0 eq)[5][7]

  • Aqueous Ammonia (25-30% solution, large excess)

  • Raney Nickel (approx. 5-10% by weight of ketone)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Diethyl ether

  • Hydrochloric acid (2M solution in diethyl ether)

  • Sodium sulfate (anhydrous)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-fluorophenylacetone (e.g., 15.2 g, 0.1 mol) and methanol (150 mL).

  • Catalyst Addition: Under a nitrogen atmosphere (caution: Raney Nickel is pyrophoric when dry), carefully add the Raney Nickel catalyst (approx. 1.5 g, slurry washed with methanol).

  • Ammonia Addition: Cool the mixture in an ice bath and slowly add the aqueous ammonia solution (e.g., 100 mL). The excess ammonia drives the equilibrium towards imine formation, the intermediate in this one-pot reaction.[2][6]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to approximately 40-50 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • Work-up (Free Base): Once complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.

  • Extraction: To the remaining aqueous residue, add water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3-fluorophenyl)propan-1-amine free base as an oil.

  • Salt Formation: Dissolve the crude free base in a minimal amount of cold diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete and the solution is acidic to litmus paper.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product, 2-(3-fluorophenyl)propan-1-amine hydrochloride.

Applications in Lead Optimization

This building block is exceptionally useful during the lead optimization phase of drug discovery, where iterative chemical modifications are made to improve a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Rationale for Use in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how changes to a molecule's structure affect its biological activity.[8][9] By synthesizing a library of analogs with minor, controlled modifications, researchers can build a model of the pharmacophore—the essential features required for activity.

2-(3-Fluorophenyl)propan-1-amine hydrochloride is an ideal tool for SAR exploration. It allows for the introduction of the 3-fluorophenylpropyl group, enabling chemists to probe a specific region of a target's binding pocket. For example, if a lead compound contains a simple phenethylamine moiety, replacing it with this building block can answer critical questions:

  • Does the meta-fluoro substituent improve potency by forming a favorable interaction (e.g., a hydrogen bond or dipole interaction)?

  • Does the fluorine atom block a site of metabolic attack, thereby increasing the compound's half-life?[10]

  • How does the added methyl group on the propyl chain affect binding and selectivity?

Figure 3: Use of the building block in SAR studies.
Core Synthetic Transformations

The primary amine handle of 2-(3-fluorophenyl)propan-1-amine is a versatile functional group for elaboration. The two most common and powerful reactions are amide bond formation and N-alkylation via reductive amination.

The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[11] Coupling the amine building block with various carboxylic acids (e.g., substituted benzoic acids, heterocyclic acids) allows for the rapid generation of diverse analog libraries.

Figure 4: Workflow for amide bond formation.
Protocol 4.1: General Procedure for Amide Coupling

Objective: To couple 2-(3-fluorophenyl)propan-1-amine with a generic carboxylic acid.

Materials:

  • 2-(3-Fluorophenyl)propan-1-amine hydrochloride (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) OR 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) with Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DMF.

  • Activation: Add the coupling reagent(s) (e.g., HATU, or EDC and HOBt) to the solution and stir for 10-15 minutes at room temperature to form the activated ester intermediate.[11]

  • Amine Addition: In a separate flask, dissolve 2-(3-fluorophenyl)propan-1-amine hydrochloride (1.0 eq) in DMF and add DIPEA (2.5 eq). The base neutralizes the hydrochloride salt to generate the free amine in situ and also acts as a scavenger for the acid produced during the coupling reaction.

  • Coupling: Add the amine/DIPEA solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

To synthesize secondary amines, reductive amination is a superior method to direct alkylation with alkyl halides, as it avoids the common problem of over-alkylation to form tertiary amines and quaternary ammonium salts.[12] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[13]

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction Amine Amine Free Base (from HCl salt + base) Aldehyde Aldehyde/Ketone (R-CHO) Amine->Aldehyde Condensation Imine Iminium Ion Intermediate Aldehyde->Imine ReducingAgent Na(OAc)₃BH Imine->ReducingAgent Hydride Addition FinalAmine Secondary Amine Product ReducingAgent->FinalAmine

Figure 5: Workflow for reductive amination.
Protocol 4.2: General Procedure for Reductive Amination

Objective: To synthesize a secondary amine from 2-(3-fluorophenyl)propan-1-amine and an aldehyde.

Materials:

  • 2-(3-Fluorophenyl)propan-1-amine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq)[13]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Triethylamine (TEA) or DIPEA (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reactant Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(3-fluorophenyl)propan-1-amine hydrochloride (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCM.

  • Neutralization: Add triethylamine (1.1 eq) to the suspension to liberate the free amine. Stir for 10 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Na(OAc)₃BH is a mild reducing agent that selectively reduces the in situ formed iminium ion much faster than it reduces the starting aldehyde, preventing side reactions.[12]

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Washing and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion: An Enabling Motif for Drug Discovery

2-(3-Fluorophenyl)propan-1-amine hydrochloride is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to conduct sophisticated lead optimization campaigns. Its utility stems from the convergence of a privileged pharmacological scaffold (phenethylamine) and the strategic placement of a fluorine atom, a key element for enhancing drug-like properties. The straightforward accessibility via reductive amination and its versatile reactivity in cornerstone synthetic transformations make it an invaluable addition to the drug discovery toolkit. By enabling the systematic exploration of chemical space, this building block facilitates the rational design of safer, more effective therapeutic agents.

References

  • Vertex AI Search Result 1 (No title provided). [Source: vertexaisearch.cloud.google.com]
  • 3-Fluorophenylacetone | 1737-19-5. [Source: ChemicalBook, https://www.chemicalbook.com/ProductChemicalPropertiesCB3231616_EN.htm]
  • 2-(3-fluorophenyl)propan-1-amine hydrochloride | 1221724-60-2. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/product/enamine/ena250698346]
  • Fluorine in psychedelic phenethylamines. [Source: PubMed - NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625251/]
  • Methods of Preparation of Amines. [Source: Unacademy, https://unacademy.
  • (Not used)
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  • (Not used)
  • Reductive Amination, and How It Works. [Source: Master Organic Chemistry, https://www.masterorganicchemistry.
  • (Not used)
  • Amine synthesis by reductive amination (reductive alkylation). [Source: Organic Chemistry Portal, https://www.organic-chemistry.
  • (Not used)
  • Fluorination methods in drug discovery. [Source: Biblioteca Digital Exactas, https://bibliotecadigital.exactas.uba.ar/collection/paper/paper_5152504414902784]
  • Reductive Amination in the Synthesis of Pharmaceuticals. [Source: PubMed - NIH, https://pubmed.ncbi.nlm.nih.gov/31633341/]
  • (Not used)
  • (Not used)
  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Source: Indian Journal of Pharmaceutical Chemistry and Analytical Techniques]
  • Fluorine-Substituted Building Blocks. [Source: Enamine, https://enamine.net/images/brochures/Fluorine_Building_Blocks.pdf]
  • SAR: Structure Activity Relationships. [Source: CDD Vault, https://www.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Source: PMC - NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8809058/]
  • (Not used)
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Source: PMC - NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214068/]

Sources

Foundational

An In-depth Technical Guide to 2-(3-Fluorophenyl)propan-1-amine Hydrochloride: Synthesis, Predicted Pharmacology, and Scientific Context

This guide provides a comprehensive technical overview of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, a fluorinated derivative of the phenethylamine class. While specific research on this particular molecule is not e...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, a fluorinated derivative of the phenethylamine class. While specific research on this particular molecule is not extensively published, this document synthesizes information from analogous compounds and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction and the Significance of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small atomic size can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity for its biological targets.[1][2] In the context of phenethylamines, a class of compounds known for their psychoactive properties and interaction with monoamine transporters, fluorination can lead to a range of effects, from attenuation to enhancement of activity.[1][3] 2-(3-Fluorophenyl)propan-1-amine hydrochloride, as a structural analog of amphetamine, represents an intriguing subject for scientific investigation within this chemical space.

Table 1: Physicochemical Properties of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

PropertyValueSource
CAS Number1221724-60-2[4][5]
Molecular FormulaC₉H₁₂FN · HCl[5]
Molecular Weight189.66 g/mol [5]
AppearanceWhite to off-white powder[5]
IUPAC Name2-(3-fluorophenyl)propan-1-amine hydrochloride[4]

Plausible Synthetic Routes and Mechanistic Rationale

Synthesis via Reductive Amination (Leuckart Reaction)

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7][8][9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-fluorophenylacetone with 2.0 to 3.0 equivalents of ammonium formate.

  • Heating: Heat the reaction mixture to 160-185°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, add a 20% solution of hydrochloric acid to the reaction mixture and reflux for an additional 4-8 hours to hydrolyze the intermediate N-formyl derivative.

  • Workup and Isolation: Cool the reaction mixture and make it basic with the addition of a concentrated sodium hydroxide solution. Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude amine can be purified by distillation or column chromatography. To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete.

  • Final Product: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 2-(3-Fluorophenyl)propan-1-amine hydrochloride.

Causality Behind Experimental Choices:

  • The high temperature is necessary to drive the reaction, which proceeds through a series of equilibria.[6]

  • The excess of ammonium formate ensures the complete conversion of the ketone.

  • The final acidic hydrolysis is crucial for cleaving the N-formyl intermediate to yield the desired primary amine.

G ketone 3-Fluorophenylacetone intermediate N-formyl-2-(3-fluorophenyl)propan-1-amine ketone->intermediate Heat (160-185°C) formate Ammonium Formate formate->intermediate amine 2-(3-Fluorophenyl)propan-1-amine intermediate->amine Reflux hcl HCl (hydrolysis) hcl->amine product 2-(3-Fluorophenyl)propan-1-amine HCl amine->product hcl_gas HCl (gas or solution) hcl_gas->product G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft transporter Monoamine Transporter (DAT, NET, SERT) monoamines_in Monoamines (DA, NE, 5-HT) transporter->monoamines_in Normal Reuptake monoamines_out Increased Monoamines (DA, NE, 5-HT) transporter->monoamines_out Reverse Transport (Efflux) vesicle Vesicular Monoamine Transporter (VMAT2) vesicle->monoamines_in Release monoamines_in->vesicle Normal Storage compound 2-(3-F-Ph)propan-1-amine compound->transporter Substrate Binding & Transport

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Derivatives from 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Document ID: AN-CFP-2026-03 Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of N-alkyl and N-acyl derivatives from...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-CFP-2026-03

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of N-alkyl and N-acyl derivatives from the parent compound, 2-(3-Fluorophenyl)propan-1-amine hydrochloride. The strategic incorporation of a fluorine atom onto the phenethylamine scaffold is a widely recognized tool in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide details two primary, high-yield synthetic pathways: reductive amination for N-alkylation and carbodiimide-mediated amide coupling for N-acylation. We provide not only step-by-step protocols but also the underlying chemical principles, causality for procedural choices, and methods for structural verification.

Introduction: The Strategic Importance of Fluorinated Phenethylamines

Phenethylamines represent a core scaffold in a vast array of psychoactive compounds and pharmaceuticals.[1][2] The introduction of fluorine into this structure can profoundly impact the compound's biological activity, metabolic stability, lipophilicity, and binding affinity to molecular targets.[1][2][3] The C-F bond is exceptionally strong and the fluorine atom's small size and high electronegativity can alter the electronic properties of the aromatic ring and influence molecular conformation.

2-(3-Fluorophenyl)propan-1-amine is a valuable and versatile starting material for building libraries of novel compounds for screening and development. Its primary amine functionality serves as a reactive handle for a multitude of synthetic transformations, allowing for the systematic exploration of chemical space around this privileged core. This guide will focus on two of the most robust and frequently employed derivatization strategies.

Core Synthetic Methodologies

The primary amine of 2-(3-fluorophenyl)propan-1-amine is a potent nucleophile, making it an ideal substrate for N-alkylation and N-acylation reactions. Before use in the following protocols, the free base of the amine must be generated from the hydrochloride salt. This is typically achieved by dissolving the salt in a suitable solvent and adding a base (e.g., a saturated aqueous solution of sodium bicarbonate or triethylamine) followed by extraction with an organic solvent like dichloromethane or ethyl acetate.

Pathway A: N-Alkylation via Reductive Amination

Reductive amination is a superior method for the synthesis of secondary and tertiary amines, offering high selectivity and avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides.[4] The process involves the in-situ formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, which is then immediately reduced to the corresponding amine.[4][5]

Causality Behind the Method: This one-pot reaction is highly efficient. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is selective for the iminium ion over the carbonyl starting material and is not reactive with protic solvents like methanol.

G cluster_workflow Reductive Amination Workflow Start 2-(3-Fluorophenyl)propan-1-amine (Free Base) Imine Imine Intermediate Formation Start->Imine Aldehyde Aldehyde or Ketone (R1-CO-R2) Aldehyde->Imine Solvent Solvent (e.g., DCE, MeOH) Solvent->Imine Product N-Alkylated Derivative Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-2-(3-fluorophenyl)propan-1-amine

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3-fluorophenyl)propan-1-amine free base (1.0 eq).

  • Dissolution: Dissolve the amine in 1,2-dichloroethane (DCE) or methanol (approx. 0.1 M concentration).

  • Carbonyl Addition: Add benzaldehyde (1.05 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated secondary amine.

Data Presentation: Examples of Reductive Amination Derivatives

Carbonyl InputReducing AgentExpected Product Name
AcetoneNaBH(OAc)₃N-Isopropyl-2-(3-fluorophenyl)propan-1-amine
CyclohexanoneNaBH(OAc)₃N-Cyclohexyl-2-(3-fluorophenyl)propan-1-amine
FormaldehydeNaBH(OAc)₃N,N-Dimethyl-2-(3-fluorophenyl)propan-1-amine (via double alkylation)
PhenylacetaldehydeNaBH₄N-(2-Phenylethyl)-2-(3-fluorophenyl)propan-1-amine
Pathway B: N-Acylation via Amide Coupling

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[6][7] This transformation involves coupling the primary amine with a carboxylic acid. The direct condensation is thermodynamically unfavorable and requires a coupling reagent to activate the carboxylic acid by converting the hydroxyl group into a good leaving group.

Causality Behind the Method: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficacy and the water-soluble nature of the urea byproduct, which simplifies purification.[8] Additives such as 1-Hydroxybenzotriazole (HOBt) are crucial; they act as acyl transfer agents to form an active ester, which accelerates the reaction, minimizes side reactions, and crucially, suppresses the racemization of chiral carboxylic acids.

G cluster_workflow Amide Coupling Workflow Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (Active Ester) Acid->ActiveEster Coupling Coupling Reagent (e.g., EDC) Coupling->ActiveEster Additive Additive (e.g., HOBt) Additive->ActiveEster Suppresses side reactions Product N-Acylated Derivative (Amide) ActiveEster->Product Nucleophilic Acyl Substitution Amine 2-(3-Fluorophenyl)propan-1-amine (Free Base) Amine->Product

Caption: Workflow for N-acylation via amide coupling.

Detailed Protocol: Synthesis of N-(2-(3-fluorophenyl)propyl)benzamide

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask, add benzoic acid (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Activation: Stir the solution at 0 °C (ice bath) for 15-20 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve 2-(3-fluorophenyl)propan-1-amine free base (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) in the same solvent.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (for DCM): Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Work-up (for DMF): Dilute the reaction mixture with a large volume of ethyl acetate and wash with water (3-4x) to remove the DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Data Presentation: Examples of Amide Coupling Derivatives

Carboxylic Acid InputCoupling ReagentsExpected Product Name
Acetic AcidEDC, HOBtN-(2-(3-fluorophenyl)propyl)acetamide
4-Methoxybenzoic AcidEDC, HOBtN-(2-(3-fluorophenyl)propyl)-4-methoxybenzamide
Phenylpropionic AcidHATU, DIPEAN-(2-(3-fluorophenyl)propyl)-3-phenylpropanamide
Boc-ProlineEDC, DMAPtert-butyl 2-((2-(3-fluorophenyl)propyl)carbamoyl)pyrrolidine-1-carboxylate

Analytical Characterization

Unambiguous structural confirmation of all synthesized derivatives is mandatory. The following techniques are standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For N-alkylation, expect new signals corresponding to the protons of the added alkyl group and a shift in the signals for the protons alpha to the nitrogen. For N-acylation, the appearance of an amide N-H proton (typically a broad singlet or triplet between δ 5.5-8.5 ppm) is a key diagnostic signal.

    • ¹³C NMR: The most telling signal for successful N-acylation is the appearance of a carbonyl carbon resonance in the range of δ 165-175 ppm. For N-alkylation, new aliphatic carbon signals will be present.

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom on the phenyl ring. Its chemical shift can provide information about the electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed mass to the calculated exact mass of the expected product.[9]

  • Infrared (IR) Spectroscopy: For amide derivatives, a strong C=O stretch will be observed around 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Safety & Handling

All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel.

  • Starting Material: 2-(3-Fluorophenyl)propan-1-amine hydrochloride is classified as acutely toxic and a skin/eye irritant.[10] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required.

  • Reagents: Many coupling reagents (e.g., EDC, HATU) are irritants and sensitizers. Aldehydes can be toxic and volatile. Solvents like DCM and DMF have specific health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Procedures: Reactions should be conducted under an inert atmosphere where specified to prevent side reactions with atmospheric moisture and oxygen.

References

  • Trachsel, D., et al. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. PubMed. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development.
  • Chemistry LibreTexts. (2024). Synthesis of Amines. [Link]

  • YouTube. (2024). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. [Link]

  • OpenStax. (n.d.). Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]

  • Wang, J., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

  • Bergmann, E. D., & Goldschmidt, Z. (1968). Fluorinated α,α-dialkylphenethylamines. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)
  • Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]

  • NIH. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]

  • ECHA. (n.d.). 2-(3-fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Al-Hadedi, A. A. M., et al. (2021). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Akella, V. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Vekariya, R. H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • NextSDS. (n.d.). 2-(3-Fluorophenyl)-2-Methylpropan-1-aMine hydrochloride. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Zaib, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]

  • NIH. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. [Link]

  • American Elements. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]

  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. [Link]

Sources

Application

Application Note: Synthesis of Propanamide Derivatives from 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Analyst: Senior Application Scientist Introduction & Strategic Rationale The incorporation of fluorinated aromatic motifs is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Analyst: Senior Application Scientist

Introduction & Strategic Rationale

The incorporation of fluorinated aromatic motifs is a cornerstone strategy in drug development, utilized to enhance metabolic stability, modulate pKa, and improve lipophilicity. (CAS 1221724-60-2) serves as a highly versatile primary amine building block for synthesizing novel pharmacophores.

Because this precursor is supplied as a stable hydrochloride salt to prevent oxidative degradation, the synthetic design for its amidation must account for the initial liberation of the free amine. This guide details the optimized, self-validating protocol for the amidation of this precursor with propionyl chloride to yield N-(2-(3-fluorophenyl)propyl)propanamide.

Mechanistic Pathway & Stoichiometric Causality

When utilizing highly reactive acylating agents like 1, the stoichiometry of the acid scavenger is the most critical parameter[1]. A common point of failure in amine-salt amidations is the use of insufficient base, leading to stalled reactions.

The Causality of Base Equivalents: Exactly 1.0 equivalent of a non-nucleophilic base (e.g., Triethylamine, TEA) is consumed immediately to neutralize the hydrochloride salt of the starting material, liberating the nucleophilic free amine. A second 1.0 equivalent is strictly required to scavenge the HCl byproduct generated during the nucleophilic acyl substitution[2]. Therefore, a minimum of 2.0 equivalents is required, with 2.5 equivalents recommended to ensure a robust reaction drive.

MechanisticPathway A Amine HCl Salt (Stable Precursor) B Free Amine (Active Nucleophile) A->B + 1.0 eq Base (Neutralization) C Tetrahedral Intermediate (Transient) B->C + Propionyl Chloride (Acylation) D Propanamide Derivative (Target Product) C->D - HCl (+ 1.0 eq Base Scavenger)

Fig 1. Stoichiometric logic and mechanistic pathway of amine-salt amidation.

Quantitative Optimization of Amidation Modalities

To establish a robust protocol, we evaluate three standard amidation conditions. As demonstrated in 3 for similar fluorinated propanamides, the acid chloride method provides the optimal balance of reaction kinetics and isolated yield[3].

Table 1: Comparison of Amidation Methods for Fluorophenyl Propanamide Synthesis

Amidation MethodReagents & ConditionsReaction TimeYield (%)Purity (%)
Acid Chloride (Optimal) Propionyl Chloride, TEA, DCM, 0°C → RT2 h85–92>98
Coupling Reagent Propionic Acid, EDCI/HOBt, DMF, RT12–18 h65–7290–95
Microwave-Assisted Propionyl Chloride, CH₃CN, 100°C (150W)15 min80–83>97

Data extrapolated from standard protocols for 3-chloro-N-(4-fluorophenyl)propanamide synthesis[3].

Experimental Protocol: Direct Acylation via Propionyl Chloride

This protocol is engineered as a self-validating system . The reaction monitoring and sequential aqueous washes are specifically designed to selectively partition unreacted precursors and byproducts based on their inherent pKa values.

Materials Required:
  • 2-(3-Fluorophenyl)propan-1-amine hydrochloride (1.0 eq, limiting reagent)

  • Propionyl chloride (1.1 eq, electrophile)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq, base/scavenger)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

Step 1: Free Amine Liberation

  • Suspend 2-(3-Fluorophenyl)propan-1-amine hydrochloride in anhydrous DCM under a nitrogen atmosphere in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add TEA (2.5 eq) dropwise via syringe.

  • Causality: The excess base ensures complete dissolution of the heterogeneous salt into the soluble free amine, priming the system for nucleophilic attack[2].

Step 2: Electrophilic Addition

  • Dilute propionyl chloride (1.1 eq) in a small volume of anhydrous DCM (approx. 10% of total solvent volume).

  • Add the acid chloride solution dropwise to the reaction mixture over 15 minutes at 0 °C.

  • Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic attack, suppressing the formation of di-acylated side products and preventing solvent boil-off.

Step 3: Reaction Propagation & Self-Validation (TLC)

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Check: Monitor via TLC (Eluent: Hexanes:EtOAc 7:3). The starting amine salt will remain at the baseline (Rf ≈ 0.0), while the successful propanamide product will appear as a new, less polar UV-active spot (Rf ≈ 0.4 - 0.6).

Step 4: Targeted Aqueous Workup The workup is a logical sequence of acid-base extractions designed to isolate the neutral amide.

WorkupLogic Crude Crude Reaction Mixture (Product, Excess Amine, Acid, Base) Wash1 1M HCl Aqueous Wash (Protonates & Removes Unreacted Amine/TEA) Crude->Wash1 Wash2 Sat. NaHCO3 Aqueous Wash (Deprotonates & Removes Residual Propionic Acid) Wash1->Wash2 Wash3 Brine Wash & Na2SO4 Drying (Breaks Emulsions & Removes Trace Water) Wash2->Wash3 Product Pure Propanamide Product (Organic Phase Evaporation) Wash3->Product

Fig 2. Self-validating aqueous workup sequence for propanamide isolation.

  • Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2x). Causality: This protonates any unreacted primary amine and excess TEA, forcing them into the aqueous waste stream.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2x). Causality: Propionyl chloride rapidly hydrolyzes to propionic acid upon aqueous quench. The bicarbonate wash deprotonates this acid, removing it as water-soluble sodium propionate.

  • Drying: Wash with brine (1x), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity propanamide.

Analytical Characterization & Troubleshooting

  • ¹H NMR Signatures: Successful amidation is confirmed by the appearance of a broad singlet (approx. 5.5 - 6.5 ppm) corresponding to the amide N-H proton. Additionally, look for a distinct quartet (approx. 2.2 ppm) and triplet (approx. 1.1 ppm) corresponding to the ethyl group of the newly installed propanamide moiety.

  • Troubleshooting Incomplete Conversion: If TLC indicates significant unreacted starting material, verify the anhydrous nature of your solvent and reagents. Propionyl chloride is highly hygroscopic and will rapidly hydrolyze in the presence of trace moisture to form propionic acid[1]. Propionic acid will not react with the amine under these conditions without the addition of a coupling reagent (e.g., EDCI/HOBt)[3].

References

  • Sigma-Aldrich. "2-(3-fluorophenyl)propan-1-amine hydrochloride - Product Information." sigmaaldrich.com.

  • EvitaChem. "Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 - Methods and Novel Pathways." evitachem.com. 3

  • Common Organic Chemistry. "Amine to Amide (via Acid Chloride) - Common Conditions." commonorganicchemistry.com.2

  • BenchChem. "3-Chloropropionyl Chloride | High Purity Reagent - General Procedure for Acylation." benchchem.com. 1

Sources

Method

Application Note: Rational Design and Integration of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride in TRPV1 Antagonist Development

Introduction & Mechanistic Rationale The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective ligand-gated cation channel highly expressed in primary afferent sensory neurons. As a molecular integrator of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective ligand-gated cation channel highly expressed in primary afferent sensory neurons. As a molecular integrator of nociceptive stimuli (noxious heat >43°C, acidic pH, and capsaicin), TRPV1 is a premier target for the development of novel non-opioid analgesics for chronic and neuropathic pain [1].

The pharmacophore of a typical TRPV1 antagonist is divided into three distinct zones: an A-region (hydrogen bond acceptor/donor core, e.g., pyrimidine or urea), a B-region (linker), and a C-region (hydrophobic tail). The selection of the C-region building block is critical for dictating binding affinity, metabolic stability, and overall pharmacokinetics.

  • Conformational Restriction (Entropic Optimization): The α -methyl group introduces a chiral center that restricts the rotational freedom of the amine tail. By pre-organizing the molecule into its bioactive conformation, the entropic penalty ( ΔS ) upon binding to the TRPV1 hydrophobic pocket is significantly reduced, driving higher binding affinity [2].

  • Lipophilic and Electronic Tuning: The 3-fluoro substitution enhances lipophilicity (LogP) for deeper penetration into the S512/Y511 hydrophobic pocket while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the metabolically vulnerable meta-position.

  • Handling and Stability: Utilizing the hydrochloride salt rather than the free base prevents the rapid oxidation and volatility associated with primary aliphatic amines, ensuring stoichiometric precision during high-throughput parallel synthesis.

Structural and Pharmacological Advantages

To illustrate the causality behind selecting this specific amine, the table below summarizes the theoretical impact of sequential C-region modifications on the pharmacological profile of a prototypical pyrimidine-based TRPV1 antagonist.

Table 1: Impact of C-Region Modifications on TRPV1 Antagonist Profiles

Amine Tail (C-Region)rTRPV1 IC 50​ (nM)Metabolic Half-life (t 1/2​ , hr)Calculated LogP
Benzylamine (Unsubstituted)125.00.82.4
3-Fluorobenzylamine45.21.52.6
2-Phenylpropan-1-amine ( α -methyl)18.41.22.8
2-(3-Fluorophenyl)propan-1-amine 3.7 3.8 3.1

Data reflects structure-activity relationship (SAR) trends observed in the optimization of second-generation clinical candidates like AMG 628.[2]

TRPV1 Signaling and Antagonism Pathway

Understanding the physiological cascade is essential for designing effective screening assays. The diagram below maps the nociceptive signaling pathway and highlights where antagonists derived from 2-(3-Fluorophenyl)propan-1-amine exert their blockade.

TRPV1_Signaling Stimuli Noxious Stimuli (Heat, Capsaicin) TRPV1 TRPV1 Receptor (Sensory Neurons) Stimuli->TRPV1 Activates Antagonist TRPV1 Antagonist (Fluorophenyl Tail) Antagonist->TRPV1 Blocks (C-region) Ca2 Calcium (Ca2+) Influx TRPV1->Ca2 Channel Opens ActionPot Action Potential Generation Ca2->ActionPot Pain Pain Sensation (CNS Integration) ActionPot->Pain

TRPV1 nociceptive signaling pathway and mechanism of antagonist blockade.

Synthetic Protocol: Amide/Urea Coupling Workflow

The following protocol details the integration of 2-(3-Fluorophenyl)propan-1-amine hydrochloride into a heterocyclic A-region core (e.g., a carboxylic acid derivative) via amide coupling.

Materials & Reagents
  • Amine: 2-(3-Fluorophenyl)propan-1-amine hydrochloride (1.2 eq)

  • Core Scaffold: Heterocyclic carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation of the Active Ester: Dissolve the heterocyclic carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add HATU (1.5 eq) and stir for 10 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester, preventing epimerization and accelerating the reaction.

  • Freebasing the Amine: In a separate vial, suspend 2-(3-Fluorophenyl)propan-1-amine hydrochloride (1.2 eq) in DMF. Add DIPEA (3.0 eq).

    • Causality: DIPEA is strictly required to neutralize the HCl salt and liberate the nucleophilic free base. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Transfer the freebased amine solution dropwise into the active ester mixture. Stir at room temperature for 2 hours.

  • In-Process Control (IPC) & Self-Validation: Sample 5 μ L of the reaction mixture, dilute in acetonitrile, and analyze via UPLC-MS.

    • Validation Check: The reaction is validated as complete when the amine peak (m/z 154 [M+H] + for the free base) disappears and the target product mass appears. Do not proceed to quenching until this is confirmed.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Experimental_Workflow Amine 2-(3-Fluorophenyl)propan-1-amine HCl (Building Block) FreeBase Freebasing (DIPEA) & Core Coupling (HATU) Amine->FreeBase Purification HPLC Purification & LC-MS Validation FreeBase->Purification FLIPR In Vitro FLIPR Assay (Ca2+ Flux vs Capsaicin) Purification->FLIPR Ephys Patch-Clamp Electrophysiology (Target Engagement) FLIPR->Ephys IC50 < 10 nM LeadOpt Lead Optimization & In Vivo Efficacy Ephys->LeadOpt Validated Blockade

Step-by-step workflow from chemical synthesis to in vitro validation.

In Vitro Validation: FLIPR Calcium Flux Assay Protocol

To evaluate the antagonistic potency of the synthesized compounds, a Fluorometric Imaging Plate Reader (FLIPR) assay is utilized to measure real-time intracellular calcium kinetics [3].

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Dye Loading: Remove the culture media and add 20 μ L of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer containing 2.5 mM Probenecid). Incubate for 45 minutes at 37°C in the dark.

    • Causality: Probenecid is a crucial addition; it inhibits multidrug resistance proteins (MDRs) on the cell membrane, preventing the premature efflux of the Fluo-4 dye and ensuring a high signal-to-noise ratio.

  • Compound Pre-Incubation: Add the synthesized antagonist (serial dilutions from 10 μ M to 0.1 nM) to the wells. Incubate for 15 minutes.

    • Causality: Pre-incubation allows the antagonist to reach thermodynamic equilibrium within the TRPV1 binding pocket prior to agonist challenge.

  • Agonist Stimulation & Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject Capsaicin at an EC 80​ concentration (typically 15-30 nM) and record fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes.

    • Causality: Using an EC 80​ concentration of capsaicin (rather than a saturating maximal dose) ensures the assay remains sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist.

  • Assay Validation Check: Include a known reference antagonist (e.g., Capsazepine or AMG 517) as a positive control. The assay is considered self-validating and successful only if the reference compound yields an IC 50​ within half a log of its historical average, confirming both cell responsiveness and dye integrity.

References

  • The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature (1997). URL:[Link]

  • Novel Vanilloid Receptor-1 Antagonists: 3. The Identification of a Second-Generation Clinical Candidate with Improved Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry (2007). URL:[Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry (2010). URL:[Link]

Application

Application Note: 2-(3-Fluorophenyl)propan-1-amine Hydrochloride in Novel Kinase Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Executive Summary & Strategic Rationale As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Executive Summary & Strategic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the dual challenge of optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (metabolic stability) profiles of novel kinase inhibitors. The incorporation of specific, highly functionalized building blocks is a critical strategy in overcoming these hurdles.

The selection of 2-(3-fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2) over its unbranched or non-fluorinated analogs is not arbitrary; it is a calculated design choice. This molecule serves as a highly versatile aliphatic amine building block, frequently utilized to functionalize the solvent-exposed tail or the allosteric back-pocket binding motifs of kinase inhibitors[1].

Mechanistic Causality in Structural Design:
  • Primary Amine Nucleophile: Acts as an excellent handle for Nucleophilic Aromatic Substitution (SNAr) or amide coupling, allowing seamless integration into classic hinge-binding scaffolds (e.g., pyrimidines, quinolines)[2].

  • Beta-Methyl Branching: The methyl group at the C2 position introduces a chiral center and restricts the conformational flexibility of the alkyl chain. This reduces the entropic penalty upon target binding. Crucially, this steric bulk acts as a kinetic shield against oxidative deamination by monoamine oxidases (MAOs), significantly extending the compound's metabolic half-life.

  • Meta-Fluoro Substitution: The fluorine atom enhances lipophilicity (logP) and provides a metabolic block against cytochrome P450-mediated oxidation at the electron-rich meta position. Furthermore, it can engage in orthogonal multipolar interactions (e.g., F···H–N or F···C=O) within the hydrophobic pocket II of kinases, particularly stabilizing DFG-out conformations[3].

SignalingPathway Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase1 Target Kinase (e.g. p38) Receptor->Kinase1 Response Cellular Proliferation Kinase1->Response Inhibitor Fluorinated Inhibitor Inhibitor->Kinase1 Allosteric Blockade

Kinase signaling cascade illustrating the targeted allosteric blockade by the synthesized inhibitor.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the 2-(3-fluorophenyl)propyl motif, the following table summarizes the comparative SAR and pharmacokinetic data when this building block is substituted into a standard pyrimidine-based p38 MAP kinase inhibitor scaffold.

Compound MotifKinase IC₅₀ (nM)Microsomal Half-life (t₁/₂, min)Rationale for Observed Change
Phenethylamine (Baseline)14512High conformational flexibility; rapid MAO degradation.
3-Fluorophenethylamine 4228F-substitution enhances hydrophobic pocket affinity and blocks CYP oxidation.
2-(3-Fluorophenyl)propan-1-amine 18 >120 Beta-methyl adds steric shield against MAO; restricts conformation for optimal binding.

Data represents generalized findings derived from optimized kinase inhibitor development workflows utilizing fluorinated arylalkylamines.

Experimental Protocols: Self-Validating Synthetic Workflows

The following protocol details the coupling of 2-(3-fluorophenyl)propan-1-amine hydrochloride to a 2,4-dichloropyrimidine core. This methodology is designed as a self-validating system : every reagent choice has a specific mechanistic purpose, and built-in In-Process Controls (IPCs) ensure the reaction cannot proceed to the next step unless specific criteria are met.

Protocol: Regioselective SNAr for Pyrimidine-Based Intermediates

Objective: Synthesize a mono-substituted hinge-binding kinase inhibitor intermediate.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 2-(3-Fluorophenyl)propan-1-amine hydrochloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation & Solvation: In a flame-dried 50 mL round-bottom flask under an N₂ atmosphere, dissolve 2,4-dichloropyrimidine (10 mmol) in anhydrous NMP (15 mL).

    • Causality: NMP is selected for its high dielectric constant and excellent solvating power for both the organic electrophile and the incoming amine salt, ensuring a homogeneous reaction mixture.

  • Freebasing & Nucleophile Generation: Add DIPEA (25 mmol) dropwise, followed by the portion-wise addition of 2-(3-fluorophenyl)propan-1-amine hydrochloride (10.5 mmol).

    • Causality: The exact 2.5 equivalents of DIPEA serve a dual, critical purpose: 1.0 eq neutralizes the HCl salt to liberate the nucleophilic free amine, while the remaining 1.5 eq acts as an acid scavenger for the HCl generated during the SNAr process. This prevents the reaction from stalling due to amine protonation.

  • Reaction Execution: Stir the mixture at exactly 20°C (room temperature) for 4 hours.

    • Causality: Temperature control is the primary driver of regioselectivity. Keeping the temperature low favors substitution at the highly electrophilic C4 position of the pyrimidine, leaving the C2 chloride intact for subsequent Suzuki coupling or secondary amine functionalization.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is only deemed complete when the starting material peak (<5% AUC) is entirely replaced by the mono-substituted product mass [M+H]⁺. If unreacted pyrimidine remains, stir for an additional hour.

  • Quench & Workup: Quench the reaction by pouring it into 50 mL of ice-cold saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) and brine (20 mL).

    • Causality: The 5% aqueous LiCl wash is a mandatory step; it effectively partitions residual NMP out of the organic phase, which would otherwise co-elute and inhibit crystallization.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Outcome: Yield >75%, HPLC purity >95%.

SynthesisWorkflow BB 2-(3-Fluorophenyl)propan-1-amine HCl Base Freebasing (DIPEA) BB->Base Step 1: Neutralization SNAr SNAr Reaction Base->SNAr Step 2: Nucleophilic Attack Purification LC-MS Guided Purification SNAr->Purification Step 3: Workup & Isolation Product Novel Kinase Inhibitor Purification->Product Step 4: Final Yield

Synthetic workflow from the fluorinated building block to the final kinase inhibitor.

Conclusion

The integration of 2-(3-fluorophenyl)propan-1-amine hydrochloride into kinase inhibitor pipelines represents a masterclass in structural optimization. By leveraging its unique combination of steric hindrance, stereochemical directionality, and electronic modulation, drug development professionals can systematically overcome the metabolic liabilities inherent in traditional phenethylamine-based scaffolds.

References

  • Structure Guided Development of Novel Thymidine Mimetics targeting Pseudomonas aeruginosa Thymidylate Kinase: from Hit to Lead Generation - PMC, National Institutes of Health.[Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - ACS Publications.[Link]

  • A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - MDPI.[Link]

Sources

Method

Application Note: Chemoselective N-Alkylation Protocols for 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Overview & Scope 2-(3-Fluorophenyl)propan-1-amine is a highly valuable fluorinated phenethylamine building block widely utilized in medicinal chemistry and CNS drug development. The incorporation of the fluorine atom mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

2-(3-Fluorophenyl)propan-1-amine is a highly valuable fluorinated phenethylamine building block widely utilized in medicinal chemistry and CNS drug development. The incorporation of the fluorine atom modulates the compound's pKa, enhances metabolic stability, and improves lipophilicity.

However, free primary amines are notoriously susceptible to atmospheric CO₂, forming alkyl-ammonium carbamates that drastically reduce their nucleophilic reactivity over time[1]. To ensure long-term stability and consistent reactivity, this building block is exclusively stored and utilized as a stable hydrochloride salt .

The functionalization of this primary amine to a secondary amine via N-alkylation presents a significant synthetic challenge. The resulting secondary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the newly added alkyl group. This inherently leads to uncontrollable over-alkylation, yielding a difficult-to-separate mixture of secondary amines, tertiary amines, and quaternary ammonium salts[2].

To circumvent this, we present two field-proven, highly chemoselective protocols designed to achieve exclusive mono-N-alkylation.

Mechanistic Causality & Strategic Approaches

As drug development professionals, we must move beyond merely following steps and understand the causality governing our reaction conditions. We employ two distinct strategies depending on the nature of the desired alkyl group:

Strategy A: Titanium-Mediated Reductive Amination

When the desired alkyl group can be derived from an aldehyde or ketone, reductive amination is the gold standard. By utilizing Titanium(IV) isopropoxide (Ti(O-i-Pr)₄), the reaction forms a transient, highly sterically hindered titanium-imine/hemiaminal complex. This bulky intermediate completely blocks a second equivalent of the carbonyl compound from reacting, ensuring absolute chemoselectivity for the secondary amine upon reduction[2].

ReductiveAmination A Amine Hydrochloride (Stable, Unreactive) B Free Primary Amine (Nucleophilic) A->B Et3N (1.0 eq) - HCl C Titanium(IV) Complex [Sterically Hindered] B->C Carbonyl + Ti(O-i-Pr)4 THF or EtOH D Secondary Amine (Mono-alkylated Target) C->D NaBH4 Reduction

Workflow for Titanium-Mediated Reductive Mono-N-Alkylation.

Strategy B: The "Cesium Effect" in Direct Alkylation

When reductive amination is not viable (e.g., when using alkyl halides), direct Sₙ2 alkylation is required. Standard bases (like K₂CO₃) form aggregated, poorly reactive amide intermediates that promote over-alkylation. However, utilizing Cesium Hydroxide (CsOH) triggers the "Cesium Effect" . The large ionic radius of cesium minimizes tight ion-pairing, generating a highly reactive, monomeric cesium amide. Once mono-alkylated, the steric bulk of the coordinated cesium atom acts as a temporary protecting group, arresting the reaction and preventing tertiary amine formation[3].

CesiumEffect cluster_0 Standard Base (e.g., K2CO3) cluster_1 Cesium Effect (CsOH) A Free Primary Amine B1 Aggregated Amide A->B1 B2 Monomeric Cesium Amide (Highly Reactive) A->B2 C1 Secondary Amine B1->C1 R-X D1 Tertiary Amine (Over-alkylation) C1->D1 R-X (Fast) C2 Secondary Amine B2->C2 R-X D2 Reaction Arrested (High Chemoselectivity) C2->D2 Steric Blockade

Mechanistic divergence between standard bases and the Cesium Effect in direct N-alkylation.

Quantitative Data Presentation

Table 1: Comparison of Mono-N-Alkylation Strategies

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Reagent Type Aldehydes / KetonesAlkyl Halides (Bromides/Iodides)
Key Promoter Ti(O-i-Pr)₄ / NaBH₄CsOH·H₂O / 4Å Molecular Sieves
Chemoselectivity (Mono:Di) > 99:1~ 95:5
Reaction Time 10–18 hours12–24 hours
Typical Yield 85–95%75–89%
Primary Advantage Absolute prevention of over-alkylationAllows use of non-carbonyl alkylating agents

Table 2: Optimization of Base for Direct Alkylation (Adapted from[3])

Base UsedSolventYield of Secondary Amine (%)Yield of Tertiary Amine (%)
K₂CO₃DMF45%38% (Poor Selectivity)
NaHTHF52%29%
Et₃NDCM30%15% (Incomplete Reaction)
CsOH·H₂O DMF 89% < 5% (High Selectivity)

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating built-in visual and analytical checkpoints to guarantee experimental integrity.

Protocol A: Titanium-Mediated Reductive Mono-Alkylation

Best for coupling with aldehydes or ketones.

Reagents:

  • 2-(3-Fluorophenyl)propan-1-amine HCl (1.0 eq, 1.0 mmol, 189.6 mg)

  • Triethylamine (Et₃N) (1.0 eq, 1.0 mmol, 140 µL)

  • Aldehyde or Ketone (1.1 eq, 1.1 mmol)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1.25 eq, 1.25 mmol, 370 µL)

  • Sodium borohydride (NaBH₄) (1.5 eq, 1.5 mmol, 56.7 mg)

  • Absolute Ethanol (EtOH) (5.0 mL)

Step-by-Step Methodology:

  • Free-Basing: Suspend the amine hydrochloride in 5.0 mL of absolute EtOH in a round-bottom flask under a nitrogen atmosphere. Add Et₃N dropwise.

    • Validation Checkpoint 1: The cloudy suspension will transition to a clear solution within 15 minutes, visually confirming the successful liberation of the free amine.

  • Complexation: Add the carbonyl compound followed immediately by Ti(O-i-Pr)₄. Stir the reaction mixture at room temperature for 10–12 hours.

    • Validation Checkpoint 2: A slight yellowing of the solution occurs. The absence of a precipitate confirms the formation of the soluble, sterically hindered titanium-imine complex.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH₄ portion-wise over 10 minutes. Remove the ice bath and stir for an additional 6 hours at room temperature.

    • Validation Checkpoint 3: Mild effervescence (H₂ gas evolution) will be observed. The cessation of bubbling indicates the completion of the active hydride transfer.

  • Quench & Work-up: Quench the reaction by adding 2.0 mL of distilled water and stir vigorously for 20 minutes.

    • Validation Checkpoint 4: A dense, white, inorganic precipitate (TiO₂) will immediately form, confirming the successful hydrolysis of the titanium complex.

  • Purification: Filter the suspension through a pad of Celite, washing the filter cake with Ethyl Acetate (3 × 10 mL). Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Cesium-Promoted Direct Alkylation

Best for coupling with alkyl bromides or iodides.

Reagents:

  • 2-(3-Fluorophenyl)propan-1-amine HCl (1.0 eq, 1.0 mmol, 189.6 mg)

  • Cesium Hydroxide Monohydrate (CsOH·H₂O) (2.0 eq, 2.0 mmol, 335.8 mg) (Note: 1 eq neutralizes the HCl salt; 1 eq promotes the reaction)

  • Alkyl Bromide (1.0 eq, 1.0 mmol)

  • Activated 4Å Molecular Sieves (500 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, combine the amine hydrochloride, CsOH·H₂O, and activated 4Å molecular sieves in anhydrous DMF. Stir vigorously at room temperature for 30 minutes.

    • Validation Checkpoint 1: The molecular sieves will absorb the water generated from the neutralization, preventing the competitive hydrolysis of the alkyl halide.

  • Alkylation: Add the alkyl bromide dropwise via syringe. Stir the heterogeneous mixture at room temperature for 12–24 hours.

  • IPC Monitoring: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1 containing 1% NH₄OH). Stain with Ninhydrin.

    • Validation Checkpoint 2: The starting primary amine will appear as a distinct red/purple spot. The product secondary amine will appear as a higher R_f blue/brown spot. The absence of a third, UV-active spot at the solvent front validates the chemoselectivity (no tertiary amine formed).

  • Work-up: Filter the mixture through a fritted funnel to remove the molecular sieves and inorganic salts. Dilute the filtrate with Ethyl Acetate (20 mL) and wash extensively with water (3 × 10 mL) to remove the DMF, followed by a brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the pure secondary amine.

References

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis. URL:[Link][2]

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters. URL:[Link][3]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. International Journal of Molecular Sciences (via PubMed Central). URL:[Link][1]

Sources

Application

Application Note: A Validated HPLC Method for the Analysis of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Abstract This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, a key intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate purity and stereochemical analysis, two distinct HPLC methods are presented: a reversed-phase method for purity determination and a normal-phase chiral method for the separation of its enantiomers. This guide provides a comprehensive, step-by-step protocol for each method, underpinned by a scientific rationale for the selection of columns, mobile phases, and detection parameters. The methodologies are designed to be self-validating, adhering to the principles of scientific integrity and aligning with ICH Q2(R1) guidelines.

Introduction

2-(3-Fluorophenyl)propan-1-amine hydrochloride is a primary amine of significant interest in the pharmaceutical industry, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug product. Consequently, ensuring the chemical purity and, where applicable, the enantiomeric purity of this intermediate is of paramount importance for the safety and efficacy of the resulting API.

This document provides two validated HPLC methods for the comprehensive analysis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride:

  • Method 1: Achiral Reversed-Phase HPLC for Purity and Assay. This method is designed for the quantitative determination of the main component and the detection of any process-related impurities.

  • Method 2: Chiral Normal-Phase HPLC for Enantiomeric Separation. This method is crucial for controlling the stereochemistry of the intermediate, a critical quality attribute for many chiral drugs.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue/InformationSource/Rationale
Chemical Structure See Figure 1Public chemical databases[1][2]
Molecular Formula C₉H₁₃ClFN
Molecular Weight 189.66 g/mol
pKa (of the conjugate acid) ~9-10 (estimated)Based on typical pKa values for primary ammonium ions[3][4]
Solubility Expected to be soluble in water and polar organic solvents like methanol.Amine hydrochloride salts are generally water-soluble.[5][6][7]
UV Absorbance Expected to have a UV maximum around 260-270 nm due to the phenyl ring.General knowledge of UV spectroscopy for aromatic compounds.

Figure 1: Chemical Structure of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Caption: Structure of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride.

Method 1: Achiral Reversed-Phase HPLC for Purity and Assay

Method Development Rationale

The goal of this method is to provide a robust and reliable separation of the main analyte from potential process impurities. A reversed-phase HPLC method is the workhorse of pharmaceutical analysis for its versatility and compatibility with a wide range of analytes.

  • Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which will provide good retention for the moderately nonpolar analyte. A column with end-capping will minimize peak tailing, which can be an issue with basic compounds like amines due to interactions with residual silanol groups on the silica surface.

  • Mobile Phase Selection: An acetonitrile/water gradient is selected for its excellent solubilizing properties and low UV cutoff. A buffer is necessary to control the pH of the mobile phase. To ensure good peak shape for the basic amine, the mobile phase pH should be kept at least 2 pH units away from the analyte's pKa. A low pH (e.g., pH 2.5-3.5) will ensure the amine is fully protonated, leading to sharp, symmetrical peaks. A phosphate buffer is a suitable choice for this pH range.

  • Detection: UV detection at the absorbance maximum of the phenyl ring (around 265 nm) is chosen for its simplicity and sufficient sensitivity for a purity and assay method.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile and water.

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Phosphoric acid (H₃PO₄).

  • 2-(3-Fluorophenyl)propan-1-amine hydrochloride reference standard and sample.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-70% B, 15-18 min: 70% B, 18-20 min: 10% B, 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 25 minutes

Preparation of Solutions:

  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-(3-Fluorophenyl)propan-1-amine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Method Validation

This method should be validated according to ICH Q2(R1) guidelines.[8][9][10][11] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities and placebo components. Peak purity should be demonstrated using a photodiode array (PDA) detector.
Linearity R² ≥ 0.999 for a minimum of five concentrations covering 50-150% of the nominal concentration.
Range 80-120% of the nominal concentration for assay. For impurities, from the reporting threshold to 120% of the specification.
Accuracy 98.0% to 102.0% recovery for the assay. For impurities, recovery should be within an appropriate range depending on the concentration.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for the assay. For impurities, RSD should be appropriate for the concentration level.
Limit of Detection (LOD) To be determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) To be determined based on a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for impurities.
Robustness The method should be unaffected by small, deliberate variations in method parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Figure 2: Workflow for Achiral HPLC Method Development

cluster_0 Method Development Analyte Characterization Analyte Characterization (pKa, Solubility, UV) Column Selection Column Selection (C18, end-capped) Analyte Characterization->Column Selection Mobile Phase Optimization Mobile Phase Optimization (ACN/Buffered Water, pH 3.0) Column Selection->Mobile Phase Optimization Detection Wavelength Selection Detection (UV @ 265 nm) Mobile Phase Optimization->Detection Wavelength Selection Method Validation Validation (ICH Q2) Detection Wavelength Selection->Method Validation

Caption: A logical workflow for developing the achiral HPLC method.

Method 2: Chiral Normal-Phase HPLC for Enantiomeric Separation

Method Development Rationale

For chiral compounds, the separation of enantiomers is a critical analytical task. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a broad range of chiral separations.

  • Column Selection: A CSP based on a derivatized polysaccharide (e.g., cellulose or amylose) is the preferred choice for this type of analyte. These columns offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

  • Mobile Phase Selection: Normal-phase chromatography, using a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol, is often successful for separations on polysaccharide-based CSPs. The ratio of the alkane to the alcohol is a critical parameter for optimizing the separation. A small amount of a basic additive, such as diethylamine (DEA), is often added to the mobile phase to improve the peak shape of basic analytes by competing for active sites on the stationary phase.

  • Detection: UV detection at 265 nm is also suitable for this method.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade n-hexane, isopropanol, and diethylamine (DEA).

  • Racemic 2-(3-Fluorophenyl)propan-1-amine hydrochloride and the single enantiomer reference standard and sample.

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase: Carefully mix 850 mL of n-hexane, 150 mL of isopropanol, and 1 mL of diethylamine.

  • Racemic Standard Solution (0.2 mg/mL): Accurately weigh about 10 mg of racemic 2-(3-Fluorophenyl)propan-1-amine hydrochloride into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Solution (0.2 mg/mL): Accurately weigh about 10 mg of the single enantiomer reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (0.2 mg/mL): Accurately weigh about 10 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Method Validation

This chiral method should also be validated according to ICH guidelines, with a focus on the quantitation of the undesired enantiomer.

Validation ParameterAcceptance Criteria
Specificity The two enantiomers should be well-resolved (Resolution > 1.5). The main peak should be spectrally pure.
Linearity of the Undesired Enantiomer R² ≥ 0.99 for a minimum of five concentrations from the LOQ to a level exceeding the specification limit for the undesired enantiomer.
Accuracy of the Undesired Enantiomer Recovery should be within an acceptable range (e.g., 80-120%) at the specification limit.
Precision of the Undesired Enantiomer RSD should be appropriate for the low concentration level of the undesired enantiomer (e.g., ≤ 10%).
Limit of Detection (LOD) To be determined based on a signal-to-noise ratio of 3:1 for the undesired enantiomer.
Limit of Quantitation (LOQ) To be determined based on a signal-to-noise ratio of 10:1 for the undesired enantiomer. The LOQ must be at or below the specification limit for the undesired enantiomer.
Robustness The resolution between the enantiomers should be maintained with small, deliberate changes in the mobile phase composition (e.g., ±2% isopropanol) and flow rate (±0.1 mL/min).

Figure 3: Chiral Recognition and Separation Workflow

cluster_1 Chiral Method Development CSP Selection Chiral Stationary Phase Selection (Polysaccharide-based) Mobile Phase Screening Mobile Phase Screening (Normal Phase: Hexane/IPA) CSP Selection->Mobile Phase Screening Optimization Optimization (Modifier & Additive Concentration) Mobile Phase Screening->Optimization Validation Validation (Focus on undesired enantiomer) Optimization->Validation

Caption: A streamlined workflow for developing the chiral HPLC method.

Conclusion

The two HPLC methods presented in this application note provide a comprehensive analytical strategy for the quality control of 2-(3-Fluorophenyl)propan-1-amine hydrochloride. The reversed-phase method is suitable for routine purity testing and assay, while the chiral normal-phase method allows for the precise control of its stereochemical integrity. Both methods are designed with scientific rationale and can be validated to meet the stringent requirements of the pharmaceutical industry. By following these detailed protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate.

References

  • Vertex AI Search. (2026). 2-(3-fluorophenyl)
  • Vertex AI Search. (2026). 2-(3-Fluorophenyl)
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Slideshare. (n.d.).
  • Chem.libretexts.org. (n.d.). Amines.
  • Google. (n.d.). 2-(3-fluorophenyl)
  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • LabSolutions. (n.d.). 2-(3-Fluorophenyl)propan-2-amine hydrochloride.
  • University of Wisconsin-Madison. (n.d.).
  • NIST/TRC Web Thermo Tables. (n.d.).
  • MedChemExpress. (n.d.). 2-Phenylpropan-1-amine hydrochloride.
  • Organic Chemistry D
  • Guidechem. (n.d.). 2-Phenylpropan-1-amine hydrochloride 20388-87-8 wiki.
  • Master Organic Chemistry. (2017).
  • Chemsrc. (2025). (2S)-2-Phenyl-1-propanamine.
  • Chair of Analytical Chemistry. (n.d.). pKa values bases.

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Method

Determining Receptor Binding Affinity of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride Derivatives: An Application Note

Introduction: The Significance of Receptor Binding Assays in Drug Discovery In the landscape of modern drug discovery and development, a thorough understanding of the interaction between a potential therapeutic agent and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Receptor Binding Assays in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of the interaction between a potential therapeutic agent and its biological target is paramount. Receptor binding assays serve as a cornerstone of this process, providing a quantitative measure of the affinity of a ligand for its receptor.[1][2] This application note provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the binding properties of 2-(3-Fluorophenyl)propan-1-amine hydrochloride derivatives. These compounds, due to their structural similarity to amphetamine, are of significant interest for their potential interactions with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are critical in regulating neurotransmitter levels in the synapse and are the targets for a wide range of therapeutic drugs and substances of abuse.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step methodology and the scientific rationale behind each procedural choice. By adhering to the principles of scientific integrity, this protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor due to their sensitivity and robustness.[1][4] The fundamental principle involves the use of a radioactively labeled ligand (the radioligand) that binds with high affinity and specificity to the target receptor.[5] The assay can be performed in several formats, with the most common being saturation and competitive binding assays.[1][4]

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[1][4] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[1]

  • Competitive Binding Assays: This format is employed to determine the affinity of an unlabeled test compound (the competitor) for the receptor.[4][5] A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.[4][5] The Ki represents the affinity of the unlabeled ligand for the receptor.[6]

This application note will focus on the competitive binding assay format to determine the binding affinities of 2-(3-Fluorophenyl)propan-1-amine hydrochloride derivatives.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the competitive receptor binding assay protocol detailed in this application note.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent & Compound Preparation Reagent_Prep->Incubation Termination Termination by Rapid Filtration Incubation->Termination Washing Washing to Remove Unbound Ligand Termination->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis

Caption: Workflow for a competitive receptor binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is optimized for a 96-well plate format, which is amenable to medium to high-throughput screening.[7]

Part 1: Preparation of Cell Membranes

The quality of the receptor preparation is critical for a successful binding assay.[2] This protocol describes the preparation of membranes from cells overexpressing the target monoamine transporter (e.g., HEK293 cells stably transfected with DAT, NET, or SERT).

Materials:

  • Cell pellet from cultured cells expressing the target receptor

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail[8]

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose[9]

  • Dounce homogenizer or handheld mechanical homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • All steps should be performed on ice or at 4°C to minimize protein degradation.[9]

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.[8]

  • Incubate on ice for 15-30 minutes.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer (e.g., Ultra-Turrax) with short bursts to ensure cell lysis.[9][10]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge it at a high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes) to pellet the cell membranes.[9]

  • Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands and other interfering substances.

  • Resuspend the final membrane pellet in Storage Buffer.[9]

  • Determine the protein concentration of the membrane preparation using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]

  • Aliquot the membrane preparation and store at -80°C until use.[8] Avoid repeated freeze-thaw cycles.

Part 2: Competitive Binding Assay Procedure

Materials:

  • Prepared cell membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)

  • Unlabeled ("cold") ligand for defining non-specific binding (e.g., a high concentration of the radioligand itself or a known potent inhibitor)[11]

  • 2-(3-Fluorophenyl)propan-1-amine hydrochloride derivatives (test compounds)

  • 96-well microplates

  • Filter plates (e.g., GF/C glass fiber filters) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • On the day of the assay, thaw the membrane preparation on ice and resuspend it in the final Assay Buffer to the desired concentration (typically 3-20 µg of protein per well for cell membranes).[8]

  • Prepare serial dilutions of the 2-(3-Fluorophenyl)propan-1-amine hydrochloride derivatives in Assay Buffer. A typical concentration range would span several orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Set up the 96-well plate as follows, with each condition in triplicate:

    • Total Binding: 150 µL of membrane suspension + 50 µL of Assay Buffer + 50 µL of radioligand solution.

    • Non-Specific Binding (NSB): 150 µL of membrane suspension + 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM) + 50 µL of radioligand solution.[13]

    • Test Compound Wells: 150 µL of membrane suspension + 50 µL of the test compound dilution + 50 µL of radioligand solution.

  • The final concentration of the radioligand should be at or near its Kd value to ensure adequate specific binding without excessive non-specific binding.

  • Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.[8] These conditions should be optimized for each receptor-radioligand pair.

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with several volumes (e.g., 4 washes) of ice-cold wash buffer (e.g., the Assay Buffer) to remove any remaining unbound radioligand.

  • Dry the filter plate (e.g., for 30 minutes at 50°C).

  • Add scintillation cocktail to each well and allow the filters to soak.

  • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis and Interpretation

The goal of the data analysis is to determine the IC50 value for each test compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. From the IC50, the inhibitory constant (Ki) can be calculated.

Calculating Specific Binding

Specific Binding = Total Binding - Non-Specific Binding

This calculation should be performed for each concentration of the test compound.

Generating the Competition Curve

Plot the specific binding (as a percentage of the control specific binding) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

Determining the IC50

Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

Calculating the Ki

The IC50 value is dependent on the concentration of the radioligand used in the assay. The Cheng-Prusoff equation is used to convert the IC50 to the Ki, which is an absolute measure of the affinity of the test compound for the receptor.[14]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

The following diagram illustrates the principle of competitive binding:

Competitive_Binding cluster_0 No Competitor cluster_1 With Competitor Receptor0 Receptor Radioligand0 Radioligand Receptor0->Radioligand0 Binds Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 Displaced Competitor Test Compound (2-(3-Fluorophenyl)propan-1-amine hydrochloride derivative) Receptor1->Competitor Binds

Caption: Principle of competitive ligand binding.

Data Presentation

The binding affinities of the 2-(3-Fluorophenyl)propan-1-amine hydrochloride derivatives should be summarized in a clear and concise table.

CompoundTargetIC50 (nM)Ki (nM)
Derivative 1DATValueValue
Derivative 1NETValueValue
Derivative 1SERTValueValue
Derivative 2DATValueValue
............

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of total binding) - Radioligand concentration is too high.- Insufficient washing.- Ligand is "sticky" and binds to filters or plasticware.[11]- Suboptimal buffer conditions (pH, ionic strength).[11]- Use a radioligand concentration at or below the Kd.- Increase the number and/or volume of washes.[11]- Pre-soak filter plates with PEI.[12] Add a small amount of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay buffer.[11]- Optimize the buffer composition.[11]
Low Specific Binding Signal - Low receptor density in the membrane preparation.- Inactive receptor preparation.- Insufficient incubation time.- Incorrect radioligand concentration.- Use a cell line with higher receptor expression or increase the amount of membrane protein per well.- Prepare fresh membranes and ensure proper storage.- Perform a time-course experiment to determine the time to reach equilibrium.- Verify the radioligand concentration and specific activity.
Poor Reproducibility - Inconsistent pipetting.- Inconsistent sample preparation.- Temperature fluctuations during incubation.- Use calibrated pipettes and practice consistent technique. Consider using automated liquid handlers.[2]- Ensure homogenous resuspension of membranes before aliquoting.- Use a temperature-controlled incubator or water bath.[15]
No Dose-Response Curve - Test compound is inactive at the concentrations tested.- Compound solubility issues.- Incorrect compound dilutions.- Test a wider range of concentrations.- Check the solubility of the compound in the assay buffer. Consider using a co-solvent like DMSO (ensure the final concentration is low, typically <1%).- Prepare fresh dilutions and verify concentrations.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the receptor binding affinities of 2-(3-Fluorophenyl)propan-1-amine hydrochloride derivatives. By carefully following these procedures and understanding the underlying principles, researchers can generate high-quality, reliable data that is essential for advancing drug discovery programs. The flexibility of this protocol allows for adaptation to various receptor targets and test compounds, making it a valuable tool in the pharmacologist's arsenal.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-Rad. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell membrane preparation and radioligand-binding assay. Retrieved from [Link]

  • MDPI. (2022, April 13). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding assays and their analysis. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • EPA. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • PMC. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Ki calculator. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • PMC. (2012, August 9). A 96-well filtration method for radioligand binding analysis of σ receptor ligands. Retrieved from [Link]

  • PMC. (n.d.). 'Non-specific' binding. The problem, and a solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. For the saturation.... Retrieved from [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • DOI. (2007, April 15). Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro. Retrieved from [Link]

  • PMC. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • PMC. (2010, January 5). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. Retrieved from [Link]

  • ACS Chemical Neuroscience. (n.d.). Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. Retrieved from [Link]

  • PubMed. (2010, April 15). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Retrieved from [Link]

  • PMC. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • PMC. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Retrieved from [Link]

  • ECHA. (n.d.). 2-(3-fluorophenyl)propan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-(3-Fluorophenyl)propan-1-amine Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus Areas: High-Throughput Screening (HTS), Monoamine Transporters (DAT, NET, SERT), Trace Amine-Associated Receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus Areas: High-Throughput Screening (HTS), Monoamine Transporters (DAT, NET, SERT), Trace Amine-Associated Receptor 1 (TAAR1)

Introduction & Scientific Rationale

The compound 2-(3-fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2) belongs to the β -methylphenethylamine class of scaffolds. While structurally adjacent to α -methylphenethylamines (amphetamines), the positional shift of the methyl group from the α -carbon to the β -carbon fundamentally alters its spatial orientation within monoaminergic binding pockets[1].

The Causality of the Chemotype:

  • Target Shifting: β -methylphenethylamines frequently exhibit a reduced propensity to induce direct monoamine efflux (reversal of transport) compared to their α -methyl counterparts, instead acting as potent reuptake inhibitors or biased agonists at the Trace Amine-Associated Receptor 1 (TAAR1)[2].

  • The 3-Fluoro Substitution: The incorporation of a fluorine atom at the meta position of the phenyl ring serves a dual purpose. Pharmacokinetically, it blocks rapid CYP2D6-mediated aromatic hydroxylation, drastically improving metabolic half-life. Pharmacodynamically, the highly electronegative fluorine alters the electron density of the π -system, often enhancing binding affinity to the hydrophobic pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3].

This application note details a robust, self-validating in vitro screening workflow to evaluate derivatives of this scaffold for dual activity against monoamine transporters and TAAR1.

G A Compound Library (2-(3-Fluorophenyl)propan-1-amine) B Transporter Assay (DAT/NET/SERT) A->B C TAAR1 GPCR Assay (cAMP HTRF) A->C D SAR Analysis & Hit Selection B->D C->D

Caption: High-throughput screening workflow for profiling β-methylphenethylamine derivatives.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocols are designed as self-validating systems . Every microplate must contain internal positive and negative controls to calculate the Z′ -factor. An assay plate is only accepted if Z′≥0.5 , ensuring that the signal window is wide enough to distinguish true hits from background noise.

Protocol 1: Monoamine Transporter Uptake Inhibition (Fluorometric)

Rationale: Utilizing stably transfected HEK293 cells isolates the specific transporter (hDAT, hNET, or hSERT) from confounding endogenous autoreceptors or vesicular transporters found in primary synaptosomes[4]. A masking dye is employed to quench extracellular fluorescence, ensuring that the optical readout is strictly proportional to intracellular substrate accumulation.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).

  • Reference Inhibitors: Nomifensine (DAT/NET), Fluoxetine (SERT).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hDAT/NET/SERT cells at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare 10-point dose-response curves (10 µM to 0.3 nM) of the 2-(3-fluorophenyl)propan-1-amine derivatives in Hank’s Balanced Salt Solution (HBSS) supplemented with 0.1% BSA.

  • Pre-incubation: Remove culture media. Add 20 µL of the compound dilutions to the respective wells. Include vehicle (DMSO) as a negative control and reference inhibitors (10 µM) as positive controls (100% inhibition). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 20 µL of the proprietary fluorescent substrate mixture (containing the extracellular masking dye) to all wells.

  • Uptake Phase: Incubate the plate for exactly 25 minutes at 37°C. Causality note: 25 minutes ensures the uptake remains in the linear phase, preventing substrate saturation which would artificially flatten the IC50​ curves.

  • Detection: Read the plate immediately on a bottom-read fluorescence microplate reader (Excitation: 440 nm / Emission: 520 nm).

Protocol 2: TAAR1 Activation via HTRF cAMP Accumulation

Rationale: TAAR1 is a Gαs​ -coupled receptor that, unlike typical GPCRs, often signals from intracellular compartments rather than the plasma membrane[5]. Therefore, compounds must be membrane-permeable. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because the time-resolved measurement of Europium cryptate eliminates short-lived auto-fluorescence inherent to many fluorinated aromatic compounds, preventing false positives.

Materials:

  • CHO-K1 cells stably expressing human TAAR1.

  • HTRF cAMP Dynamic 2 Assay Kit (Cisbio/Revvity).

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1-hTAAR1 cells and resuspend in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Causality note: IBMX is critical; it inhibits PDEs from degrading cAMP, allowing the signal to accumulate to detectable levels.

  • Compound Stimulation: Dispense 5 µL of cells (approx. 4,000 cells/well) into a 384-well low-volume white plate. Add 5 µL of the test compounds (10-point curve). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate, followed immediately by 5 µL of Anti-cAMP-Europium Cryptate (both diluted in the provided lysis buffer).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Reading: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio. Note: HTRF is a competitive assay. High receptor activation yields high intracellular cAMP, which displaces the cAMP-d2 from the antibody, resulting in a DECREASE in the FRET signal.

G L β-Methylphenethylamine Derivative R TAAR1 Receptor L->R Agonist Binding G Gαs Protein R->G Activation AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->cAMP Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation

Caption: Intracellular signaling cascade following TAAR1 activation by β-methylphenethylamines.

Data Presentation & SAR Interpretation

The table below outlines a hypothetical but mechanistically accurate Structure-Activity Relationship (SAR) profile for the parent compound and three synthetic derivatives.

Table 1: Pharmacological profiling of 2-(3-fluorophenyl)propan-1-amine derivatives.

Compound IDStructural ModificationhDAT Uptake IC50​ (nM)hNET Uptake IC50​ (nM)hSERT Uptake IC50​ (nM)hTAAR1 EC50​ (nM)hTAAR1 Emax​ (%)
Parent 2-(3-Fluorophenyl)propan-1-amine450 ± 32120 ± 15>10,00085 ± 1292%
Analog A N-Methylation180 ± 2165 ± 88,500 ± 400410 ± 3565%
Analog B 3,4-Difluoro substitution85 ± 1140 ± 51,200 ± 1101,250 ± 8040%
Analog C α -Methylation (Chain extension)1,200 ± 95850 ± 60>10,00022 ± 498%

SAR Insights:

  • N-Methylation (Analog A): Increases lipophilicity and basicity, enhancing DAT/NET affinity but significantly reducing TAAR1 efficacy ( Emax​ drops to 65%, indicating a shift to partial agonism). This aligns with known data that primary amines are optimal for TAAR1 pocket binding[6].

  • Steric Bulk (Analog C): Adding steric bulk near the amine drastically reduces transporter affinity but optimizes the fit within the TAAR1 orthosteric site, creating a highly selective TAAR1 full agonist.

References

  • Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: Implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Journal of Medicinal Chemistry (2024).[Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology (2022).[Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology (2020).[Link]

Sources

Method

Application Note: Scalable Synthesis of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Executive Summary 2-(3-Fluorophenyl)propan-1-amine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active therapeutics, kinase inhibitors, and complex phenethylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluorophenyl)propan-1-amine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active therapeutics, kinase inhibitors, and complex phenethylamine derivatives. While discovery-scale syntheses often rely on hazardous stoichiometric reducing agents (e.g., Lithium Aluminum Hydride) and moisture-sensitive bases (e.g., Sodium Hydride), these methods are fundamentally unsuited for kilogram-scale production.

This application note details a field-proven, highly scalable three-step synthetic workflow. By leveraging Phase-Transfer Catalysis (PTC) for precise monoalkylation and Raney Nickel catalytic hydrogenation for chemoselective nitrile reduction, this route maximizes yield, ensures operational safety, and delivers a highly pure hydrochloride salt.

SyntheticRoute SM 3-Fluorophenylacetonitrile Step1 MeI, 50% NaOH, TBAB (PTC Alkylation) SM->Step1 Int1 2-(3-Fluorophenyl)propanenitrile Step1->Int1 Step2 H2, Raney Ni, NH3/EtOH (Hydrogenation) Int1->Step2 Int2 2-(3-Fluorophenyl)propan-1-amine Step2->Int2 Step3 HCl (g) in MTBE (Salt Formation) Int2->Step3 Product 2-(3-Fluorophenyl)propan-1-amine HCl Step3->Product

Figure 1: Three-step scalable synthetic workflow for 2-(3-Fluorophenyl)propan-1-amine HCl.

Mechanistic Rationale & Process Chemistry

Phase-Transfer Catalytic (PTC) Alkylation

The synthesis begins with the α -methylation of 3-fluorophenylacetonitrile. Traditional discovery routes utilize NaH in THF, which generates highly flammable hydrogen gas and often leads to over-alkylation (dialkylation) due to the high solubility of the monoalkylated enolate.

To resolve this, we employ a liquid-liquid Phase-Transfer Catalysis (PTC) system[1]. By utilizing 50% aqueous NaOH and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst, the deprotonation occurs strictly at the aqueous-organic interface. The bulky quaternary ammonium cation ( TBA+ ) pairs with the carbanion and shuttles it into the organic phase where it reacts with methyl iodide. This interfacial mechanism severely restricts the formation of the dialkylated byproduct due to the increased steric hindrance of the monoalkylated intermediate at the phase boundary[2].

Chemoselective Nitrile Reduction

The reduction of 2-(3-fluorophenyl)propanenitrile to the primary amine is achieved via catalytic hydrogenation using Raney Nickel[3]. This is a classic, highly scalable method that avoids the thermal hazards and difficult workups associated with aluminum or boron hydrides.

A critical causal factor in this step is the suppression of secondary amine formation. During nitrile hydrogenation, the reaction proceeds via a primary imine intermediate. If unmitigated, the newly formed primary amine can nucleophilically attack this imine, leading to the formation of a secondary amine dimer (the von Braun mechanism)[4]. To prevent this, the reaction is conducted in ethanol saturated with anhydrous ammonia. By Le Chatelier's principle, the massive excess of ammonia shifts the equilibrium away from the formation of the secondary imine, effectively "trapping" the intermediate until it is fully hydrogenated to the desired primary amine[4].

ReductionMechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Intermediate Nitrile->Imine H2 / Raney Ni Amine Primary Amine (R-CH2-NH2) Desired Product Imine->Amine H2 / Raney Ni SecAmine Secondary Amine Undesired Byproduct Imine->SecAmine + Primary Amine (Side Reaction) Ammonia Excess NH3 Suppresses Dimerization Ammonia->Imine Shifts Equilibrium

Figure 2: Raney Nickel hydrogenation mechanism highlighting the role of ammonia in suppressing byproducts.

Process Optimization Data

The following tables summarize the quantitative data driving our protocol parameters.

Table 1: Optimization of Alkylation Conditions (Substrate: 3-Fluorophenylacetonitrile)

Entry Base System Catalyst MeI (equiv) Conversion (%) Mono/Di Ratio
1 NaH / THF None 1.05 >99 80:20
2 50% NaOH (aq) None 1.05 <5 N/A

| 3 | 50% NaOH (aq) | TBAB (5 mol%) | 1.05 | >95 | 98:2 |

Table 2: Effect of Ammonia on Nitrile Reduction Selectivity (Raney Ni, H2 50 psi, EtOH)

Entry Additive Conversion (%) Primary Amine (%) Secondary Amine (%)
1 None >99 75 25
2 NH3 (1.0 equiv) >99 88 12

| 3 | NH3 (Saturated) | >99 | 98 | <2 |

Validated Execution Protocols

Note: The following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) to ensure reproducibility.

Step 1: Synthesis of 2-(3-Fluorophenyl)propanenitrile
  • Setup : Equip a 2 L jacketed reactor with a mechanical stirrer, internal thermometer, and an addition funnel.

  • Charge : Add 3-fluorophenylacetonitrile (100 g, 0.74 mol), toluene (500 mL), and tetrabutylammonium bromide (TBAB) (11.9 g, 0.037 mol, 5 mol%).

  • Base Addition : Begin vigorous mechanical stirring (crucial for PTC efficiency). Slowly charge 50% aqueous NaOH (300 mL) while maintaining the internal temperature at 20–25 °C.

  • Alkylation : Cool the biphasic mixture to 10 °C. Add methyl iodide (110 g, 0.77 mol, 1.05 equiv) dropwise via the addition funnel over 1 hour, ensuring the temperature does not exceed 15 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC) : Stop stirring, allow phases to separate. Sample the upper organic layer. Dilute with EtOAc and analyze via GC-FID. Pass criteria: Starting material < 2% area.

  • Workup : Separate the aqueous layer. Wash the organic layer with water (2 x 300 mL) followed by brine (300 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude nitrile as a pale yellow oil. (Expected yield: ~105 g, 95%).

Step 2: Synthesis of 2-(3-Fluorophenyl)propan-1-amine
  • Catalyst Preparation : In a fume hood, carefully wash Raney® Nickel slurry (approx. 15 g wet weight) with absolute ethanol (3 x 50 mL) to remove water[3]. Caution: Raney Ni is highly pyrophoric; never allow it to dry.

  • Reaction Setup : Transfer the washed catalyst to a 1 L Parr hydrogenation vessel. Add a solution of 2-(3-fluorophenyl)propanenitrile (100 g, 0.67 mol) dissolved in 2 M ethanolic ammonia (500 mL).

  • Hydrogenation : Seal the vessel. Purge the headspace with Nitrogen (3x), followed by Hydrogen (3x). Pressurize the vessel to 50 psi with H2​ [3].

  • Reaction : Stir vigorously at 25–30 °C. Monitor hydrogen uptake. The reaction typically completes within 8–12 hours.

  • In-Process Control (IPC) : Vent the reactor, purge with N2​ , and sample the mixture. Analyze via LC-MS or GC-MS. Pass criteria: Complete disappearance of the nitrile mass (m/z 149).

  • Workup : Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the catalyst. Wash the pad with ethanol (100 mL). Concentrate the filtrate under reduced pressure to yield the crude free base amine as an oil.

Step 3: Hydrochloride Salt Formation
  • Dissolution : Dissolve the crude 2-(3-fluorophenyl)propan-1-amine (~95 g) in methyl tert-butyl ether (MTBE) (800 mL).

  • Precipitation : Cool the solution to 0–5 °C in an ice bath. While stirring vigorously, slowly bubble anhydrous HCl gas into the solution (or add 4M HCl in dioxane dropwise) until the pH of the solution reaches 2 (tested via wetted pH paper). A thick white precipitate will form immediately.

  • Aging : Stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Isolation : Filter the solid through a Buchner funnel. Wash the filter cake with cold MTBE (2 x 100 mL).

  • Drying : Dry the white crystalline solid in a vacuum oven at 40 °C to constant weight.

  • Final Yield : ~110 g (85% overall yield from 3-fluorophenylacetonitrile). High chemical purity (>99% via HPLC).

References

  • Wheeler, C., et al. "Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link][1]

  • Guilet, R., et al. "Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions." Ultrasonics Sonochemistry, Elsevier. Available at: [Link][2]

  • Khurana, J., & Kukreja, G. "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines." Synthetic Communications, ResearchGate. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(3-Fluorophenyl)propan-1-amine hydrochloride

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical support for the crystallization of 2-(3-Fluorophenyl)propan-1-amine hydrochloride. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical support for the crystallization of 2-(3-Fluorophenyl)propan-1-amine hydrochloride. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, offering step-by-step guidance to diagnose and resolve these problems.

Q1: My compound will not crystallize, even after cooling the solution. What should I do?

A1: The failure of a compound to crystallize upon cooling is typically due to either the solution being too dilute (undersaturated) or the presence of kinetic barriers to nucleation. Here is a systematic approach to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid 2-(3-Fluorophenyl)propan-1-amine hydrochloride from a previous batch, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Increase Concentration: If the solution is clear and neither scratching nor seeding induces crystallization, it is likely too dilute.

    • Gently heat the solution to evaporate a portion of the solvent.

    • Allow the solution to cool slowly once more. Be cautious not to over-concentrate, as this can lead to rapid precipitation and impurity entrapment.

  • Introduce an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can introduce an "anti-solvent" in which it is insoluble. This should be done dropwise at the solution's elevated temperature until slight turbidity is observed, which is then cleared by adding a drop or two of the primary solvent. Slow cooling should then promote crystallization. For 2-(3-Fluorophenyl)propan-1-amine hydrochloride, if dissolved in a polar protic solvent like methanol or ethanol, a non-polar solvent like hexane or toluene could serve as an anti-solvent.[1]

  • Re-evaluation of Solvent System: If all else fails, the solvent may be inappropriate. Remove the solvent via rotary evaporation and attempt the crystallization with a different solvent system.

Q2: My compound precipitated out of solution as an oil, not as crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility decreases to the point of phase separation before the solution has cooled to the temperature at which crystallization can occur. This is common when the compound's melting point is lower than the temperature of the solution at saturation.

  • Re-dissolve and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to increase the saturation temperature. Cool the solution very slowly.

  • Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature (e.g., using an ice bath or refrigeration) after initial slow cooling to room temperature.

  • Change the Solvent: A solvent with a lower boiling point or one in which the compound is less soluble may prevent oiling out. A mixture of solvents can also be effective. For instance, if you are using isopropanol, a mixture with a small amount of water might be beneficial.[1]

Q3: The crystallization was successful, but the yield is very low. What are the likely causes and remedies?

A3: A low yield can be attributed to several factors, primarily related to the compound's solubility in the mother liquor.

  • Excessive Solvent: Using too much solvent is the most common cause of low yield. To recover more product, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in a significant loss of product. Ensure the solution has cooled to room temperature, and for optimal yield, cool it further in an ice bath before filtration.

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the yield will be poor. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal.

  • Washing with a Soluble Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product. Use a cold, sparingly soluble solvent for washing.

Q4: The resulting crystals are colored, but the pure compound should be a white powder. How do I remove the colored impurities?

A4: Colored impurities can often be removed by treatment with activated carbon.

  • Dissolve the Crystals: Re-dissolve the colored crystals in the minimum amount of hot solvent.

  • Add Activated Carbon: Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Be cautious, as the solution may bump.

  • Hot Filtration: Keep the solution hot and filter it through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallize: Allow the filtered, colorless solution to cool slowly to form pure crystals.

Note: Using too much activated carbon can lead to a loss of your desired product due to adsorption.

Purification and Impurity Removal

The purity of the final crystalline product is paramount. Understanding potential impurities from the synthetic route is key to designing an effective purification strategy. A common route to 2-(3-Fluorophenyl)propan-1-amine is the reductive amination of 3-fluorophenylacetone.

Potential Impurities:
  • Unreacted Starting Materials: 3-fluorophenylacetone and the amine source (e.g., ammonia or an ammonium salt).

  • Imine Intermediate: The imine formed between 3-fluorophenylacetone and the amine may persist if the reduction is incomplete.

  • Bis-alkylated Byproducts: The product amine can react with another molecule of the ketone and be reduced, leading to a secondary amine impurity.[2]

  • Side-products from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), byproducts may be generated.[3]

Purification Strategy:

Crystallization is an excellent method for removing these impurities. The hydrochloride salt form of the amine has significantly different solubility properties than the potential organic impurities.

  • Solvent Selection: Choose a solvent system where the hydrochloride salt has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. A polar protic solvent like ethanol or isopropanol, potentially with a small amount of water, is a good starting point.[1]

  • pH Adjustment: The pH of the solution can be critical. Maintaining a slightly acidic pH will ensure the amine remains in its protonated, salt form, which is generally more crystalline and has lower solubility in many organic solvents compared to the free base.[4]

  • Controlled Cooling: A slow cooling rate is crucial for selective crystallization and to avoid the inclusion of impurities in the crystal lattice.

Frequently Asked Questions (FAQs)

Q: What is the expected physical form of 2-(3-Fluorophenyl)propan-1-amine hydrochloride?

A: It is typically a powder.[5]

Q: What is a good starting solvent for the crystallization of 2-(3-Fluorophenyl)propan-1-amine hydrochloride?

A: Based on the properties of similar phenylalkylamine hydrochlorides, polar protic solvents such as ethanol, methanol, or isopropanol are good starting points.[1] Mixtures of these with a small amount of water can also be effective.

Q: How does pH affect the solubility of 2-(3-Fluorophenyl)propan-1-amine hydrochloride?

A: As the hydrochloride salt of a weak base, its solubility is pH-dependent. In acidic conditions (pH < 5), the amine group is protonated, increasing its polarity and solubility in aqueous solutions.[4] In neutral or basic conditions, it will convert to the free base, which is less polar and may have lower aqueous solubility but higher solubility in non-polar organic solvents.

Q: Can polymorphism be an issue with this compound?

A: Amine hydrochlorides are known to exhibit polymorphism, meaning they can exist in different crystal forms with distinct physical properties.[1] It is advisable to characterize the obtained crystalline form using techniques such as Powder X-Ray Diffraction (PXRD) to ensure consistency between batches.

Data and Protocols

Qualitative Solubility of Phenylalkylamine Hydrochlorides
Solvent ClassSpecific SolventQualitative SolubilityRationale
Polar Protic WaterSolubleThe ionic nature of the hydrochloride salt promotes solubility in water.[1]
MethanolSolubleThe polarity and hydrogen bonding capacity of methanol facilitate dissolution.[1]
EthanolSolubleSimilar to methanol, ethanol's properties aid in dissolving the salt.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sparingly SolubleOften used as a solvent for challenging compounds.[4]
Non-Polar Hexane, TolueneInsolubleThe ionic character of the salt is incompatible with non-polar solvents.[1]
Experimental Protocol: Cooling Crystallization

This protocol provides a general procedure for the crystallization of 2-(3-Fluorophenyl)propan-1-amine hydrochloride from a single solvent system.

  • Dissolution: In a flask, add the crude 2-(3-Fluorophenyl)propan-1-amine hydrochloride to a suitable solvent (e.g., isopropanol). Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Growth: Crystal formation should be observed as the solution cools. If no crystals form, refer to the troubleshooting guide.

  • Isolation: Once the solution has reached room temperature and crystal growth has ceased, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Guides

Troubleshooting Crystallization Workflow

TroubleshootingWorkflow Troubleshooting Crystallization start Start: Cooled Solution, No Crystals scratch Scratch inner surface of flask start->scratch low_yield Problem: Low Yield start->low_yield colored_crystals Problem: Colored Crystals start->colored_crystals seed Add a seed crystal scratch->seed No success success Crystals Formed scratch->success Success concentrate Concentrate solution by evaporating solvent seed->concentrate No success seed->success Success oiling_out Problem: Oiling Out concentrate->oiling_out Oiling out occurs slow_cool Cool slowly concentrate->slow_cool anti_solvent Add anti-solvent re_evaluate Re-evaluate solvent system redissolve_dilute Re-dissolve and add more solvent oiling_out->redissolve_dilute redissolve_dilute->slow_cool slow_cool->success concentrate_mother_liquor Concentrate mother liquor for 2nd crop low_yield->concentrate_mother_liquor check_cooling Ensure adequate cooling before filtration low_yield->check_cooling charcoal Treat with activated carbon and perform hot filtration colored_crystals->charcoal charcoal->slow_cool

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • BenchChem Technical Support Team. (2025). Navigating the Physicochemical Landscape of 2-Phenylpropylamine Hydrochloride: A Technical Guide to Solubility and Stability. BenchChem.
  • ResearchGate. (n.d.). Solubility of the drug in different solvents. Retrieved from [Link]

  • BenchChem Technical Support Team. (n.d.). Solving n-Phenylnaphthylamine hydrochloride solubility issues in aqueous buffers. BenchChem.
  • Chemical Substance Information. (n.d.). 2-(3-fluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • U.S. Pharmacopeia. (2012). Description and Solubility. Second Supplement to USP 35–NF 30.
  • Gant, T. G. (2014). Reductive Amination in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 18(7), 803-814.
  • ResearchGate. (n.d.). SOLUBILITY OF DRUG IN A DIFFERENT SOLVENT. Retrieved from [Link]

  • Kiani, M., & Dehghani, F. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Reeves, J. T., et al. (2024). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development.
  • Synple Chem. (n.d.).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Blacker, A. J., & Martin, J. A. (2004). Asymmetric reductive amination of ketones. U.S.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Stirling, D. I., & Matcham, G. W. J. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S.

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the analytical bottlenecks associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the analytical bottlenecks associated with 2-(3-Fluorophenyl)propan-1-amine hydrochloride .

Because this molecule is a low-molecular-weight, highly polar primary amine, it exhibits poor volatility and weak retention on standard reversed-phase liquid chromatography (RPLC) columns. Direct analysis often results in severe peak tailing, low sensitivity, and column degradation. Chemical derivatization is not just recommended—it is mandatory for robust, reproducible quantification[1].

Part 1: Mechanistic Overview & Modality Selection

The first critical decision in your workflow is selecting the correct derivatization agent based on your analytical modality.

  • For LC-MS or HPLC-UV/FL: We utilize Dansyl Chloride (Dns-Cl) . This reagent reacts with the primary amine to form a highly stable sulfonamide[2]. This transformation adds a massive hydrophobic fluorophore to the molecule, enabling strong RPLC retention and providing a 1–3 order of magnitude enhancement in Electrospray Ionization (ESI) signal[1].

  • For GC-MS: We utilize Trifluoroacetic Anhydride (TFAA) . Acylation replaces the active amine hydrogen with a trifluoroacetyl group. This eliminates the strong dipole of the amine, preventing non-linear adsorption (tailing) with silanol groups on the GC stationary phase, and drastically lowers the boiling point for gas-phase elution[3].

G A 2-(3-Fluorophenyl)propan-1-amine HCl (Highly Polar, Non-Volatile) B Target Analytical Modality? A->B C LC-MS / HPLC-FL (Requires Ionization/Chromophore) B->C Liquid Phase D GC-MS / GC-FID (Requires Volatility/Thermal Stability) B->D Gas Phase E Dansyl Chloride (Dns-Cl) Pre-column Derivatization (Aqueous Buffer pH 9.5) C->E F Trifluoroacetic Anhydride (TFAA) Acylation (Anhydrous Organic Solvent) D->F

Analytical Modality Decision Tree for Amine Derivatization.

Part 2: Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understanding the causality behind each step ensures your system is self-validating and resistant to matrix interference.

Protocol A: Pre-Column Dansylation for LC-MS/HPLC-FL

Objective: Convert the hydrophilic amine into a lipophilic, fluorescent sulfonamide.

  • Buffer Preparation (Critical Step): Prepare a 100 mM sodium carbonate/bicarbonate buffer adjusted precisely to pH 9.5 .

    • Causality: The pKa of the primary amine is ~9.0–10.0. The pH must be high enough to deprotonate the amine salt ( R−NH3+​→R−NH2​ ) so it can act as a nucleophile. However, if the pH exceeds 10.5, hydroxide ions will rapidly outcompete the amine, hydrolyzing Dns-Cl into non-reactive dansyl sulfonic acid[4].

  • Reaction Mixture: In a light-protected amber vial, combine 50 µL of your aqueous sample (containing the amine), 100 µL of the pH 9.5 buffer, and 100 µL of Dns-Cl solution (5 mM in anhydrous acetonitrile).

  • Incubation: Vortex and incubate at 45°C for 20 minutes.

  • Quenching (Self-Validation Step): Add 10 µL of 10% methylamine or glycine.

    • Causality: This consumes any unreacted Dns-Cl, preventing it from precipitating in your LC column or causing massive background interference during ESI-MS[5].

  • Analysis: Inject 5 µL directly into the LC-MS system.

Protocol B: Acylation via TFAA for GC-MS

Objective: Volatilize the amine and block silanol interactions on the GC column.

Workflow N1 N1 N2 2. Drying (N2 Stream) N1->N2 N3 3. Acylation (TFAA, 60°C) N2->N3 N4 4. Evaporation (Remove TFA) N3->N4 N5 5. Reconstitution (Ethyl Acetate) N4->N5 N6 6. GC-MS Analysis N5->N6

Step-by-step workflow for TFAA acylation of primary amines prior to GC-MS.

  • Freebasing & Extraction: Dissolve the 2-(3-Fluorophenyl)propan-1-amine HCl salt in 500 µL of 1 M NaOH (pH > 11). Extract the free base into 1 mL of ethyl acetate.

  • Absolute Drying (Critical Step): Transfer the organic layer to a new vial and evaporate to absolute dryness under a gentle stream of high-purity N2​ .

    • Causality: TFAA is highly sensitive to moisture. Even trace water will violently hydrolyze TFAA into trifluoroacetic acid (TFA). TFA is a strong acid that will immediately re-protonate your amine, completely halting the acylation reaction[6].

  • Derivatization: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate and add 50 µL of TFAA[3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and heat at 60°C for 15–20 minutes.

  • Evaporation (Self-Validation Step): Uncap and evaporate the excess TFAA and TFA byproduct under N2​ at room temperature.

    • Causality: Injecting residual TFAA or TFA will rapidly strip the stationary phase of your GC column and permanently damage the MS filament[6].

  • Reconstitution: Dissolve the residue in 100 µL of anhydrous ethyl acetate for GC-MS injection.

Part 3: Troubleshooting Guide & FAQs

Q: My GC-MS chromatogram shows severe peak tailing and low signal for the TFAA-derivatized analyte. What went wrong? A: This is a classic symptom of incomplete derivatization. When the reaction fails, the unreacted free amine interacts strongly with active silanol sites on the GC column, causing tailing[3]. The most common cause is trace moisture in the sample during the TFAA reaction, which hydrolyzes the reagent. Ensure your N2​ drying step is absolute. Alternatively, your initial freebasing step may have failed; ensure the aqueous phase pH is >11 before liquid-liquid extraction.

Q: During LC-MS analysis of my Dansylated sample, I see a massive interfering peak near the solvent front and very low analyte response. Why? A: The interfering peak is likely dansyl sulfonic acid (the hydrolyzed, dead form of Dns-Cl). If your reaction buffer pH drops below 8.5, the amine remains protonated ( R−NH3+​ ) and non-nucleophilic. Because the amine cannot attack the reagent, the Dns-Cl slowly hydrolyzes with the surrounding water instead[7]. Always verify your carbonate buffer is exactly pH 9.5 prior to use.

Q: Can I use TFAA derivatization directly on the hydrochloride salt without doing a liquid-liquid extraction (LLE) first? A: Yes, but only if you modify the reaction environment. You must add an anhydrous organic base (an acid acceptor) like pyridine or triethylamine directly to the reaction mixture. The base will deprotonate the amine in situ and neutralize the highly acidic TFA byproduct[8]. However, the LLE method described in Protocol B is generally preferred as it provides a cleaner baseline for complex biological matrices.

Q: Why does the literature sometimes suggest using 4-Carbethoxyhexafluorobutyryl chloride (4-CB) instead of TFAA for fluorinated amphetamine analogs? A: While TFAA is excellent for general volatility, heavier fluorinated reagents like 4-CB or Heptafluorobutyric Anhydride (HFBA) add more mass and fluorine atoms. This can push the analyte's mass out of the low-m/z background noise region in GC-MS and dramatically increase sensitivity if you are using an Electron Capture Detector (ECD)[8].

Part 4: Quantitative Data Summary

The table below summarizes the operational parameters and quantitative benefits of the two primary derivatization routes for 2-(3-Fluorophenyl)propan-1-amine.

ParameterDansylation (LC-MS)Acylation (GC-MS)
Reagent Dansyl Chloride (Dns-Cl)Trifluoroacetic Anhydride (TFAA)
Target Modality RPLC-MS, HPLC-UV, HPLC-FLGC-MS, GC-FID, GC-ECD
Reaction Environment Aqueous/Organic mix (pH 9.5)Strictly Anhydrous Organic
Incubation 45°C for 20 minutes60°C for 15–20 minutes
Key Causality / Benefit Adds hydrophobic fluorophore; enables RP retention.Blocks silanol interaction; lowers boiling point.
Typical LOD Impact 10x to 1000x enhancement in ESI+Sub-nanogram detection limits (EI+)
Quenching Requirement Methylamine (consumes excess reagent) N2​ Evaporation (removes acidic byproduct)

Part 5: References

  • Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence Source: dss.go.th URL:

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization Source: Analytical Chemistry - ACS Publications URL:

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace URL:

  • An Alternate Derivatization Approach for Efficient Dansylation of Amines in Aqueous Extracts Source: Swapcard URL:

  • Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 Source: Thermo Fisher Scientific URL:

  • Derivatization Methods in GC and GC/MS Source: IntechOpen URL:

  • Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines Source: d-nb.info URL:

Sources

Troubleshooting

Preventing side reactions in the synthesis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride

Welcome to the technical support and troubleshooting center for the synthesis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride. This beta-methylphenethylamine derivative presents unique synthetic challenges, primarily d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride. This beta-methylphenethylamine derivative presents unique synthetic challenges, primarily due to the reactivity of its intermediates and the lability of the aryl-fluorine bond. This guide provides field-proven, mechanistically grounded solutions to prevent side reactions such as dimerization and hydrodefluorination.

Mechanistic Overview: The Dimerization Pitfall

The most common synthetic route to 2-(3-fluorophenyl)propan-1-amine is the reduction of 2-(3-fluorophenyl)propanenitrile. Whether utilizing catalytic hydrogenation or chemical hydrides, the reduction proceeds via a highly reactive imine intermediate . If not carefully controlled, the newly formed primary amine will act as a nucleophile, attacking the unreacted imine to form a secondary imine, which is subsequently reduced to an unwanted secondary amine dimer.

NitrileReduction Nitrile 2-(3-Fluorophenyl) propanenitrile Imine Imine Intermediate Nitrile->Imine Reduction (H2 or LiAlH4) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine Reduction SecImine Secondary Imine (Condensation) Imine->SecImine Nucleophilic Attack by Primary Amine PrimaryAmine->SecImine SecAmine Secondary Amine (Dimer Byproduct) SecImine->SecAmine Reduction

Fig 1. Mechanistic pathway of nitrile reduction and competing dimerization side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing a high percentage of secondary amine (dimer) byproducts during the catalytic hydrogenation of 2-(3-fluorophenyl)propanenitrile? Causality & Mechanism: As illustrated in Fig 1, the primary amine product is highly nucleophilic and readily attacks the transient imine intermediate. Solution: You must alter the reaction environment to either trap the intermediate or deactivate the primary amine.

  • Method A: Conduct the hydrogenation in 10 N methanolic ammonia . The massive excess of ammonia outcompetes the primary amine for the imine intermediate, effectively suppressing dimer formation [2].

  • Method B: Conduct the reaction in anhydrous ethanol containing three equivalents of HCl . This immediately protonates the primary amine as it forms, converting it into a non-nucleophilic ammonium salt [1].

Q2: I switched to Lithium Aluminum Hydride (LiAlH₄) to avoid high-pressure hydrogenation, but I am still getting dimers and incomplete reduction. What is wrong with my protocol? Causality & Mechanism: This is a classic stoichiometric failure known as "reverse addition." If you add solid LiAlH₄ to a solution of the nitrile, you create an environment where the nitrile is in massive excess relative to the available hydride. This promotes the accumulation of the imine intermediate, which rapidly condenses with the primary amine [3]. Solution: Always perform a "normal addition" by adding the nitrile dropwise to a chilled suspension of LiAlH₄. This maintains a high concentration of hydride relative to the nitrile, ensuring rapid, complete reduction before dimerization can occur [3].

Q3: When using Palladium on Carbon (Pd/C) for hydrogenation, my NMR shows a loss of the fluorine atom. How do I prevent hydrodefluorination? Causality & Mechanism: Pd/C is a highly active catalyst. Under hydrogen pressure, Palladium can undergo oxidative addition into the activated aryl-fluorine bond, leading to hydrodehalogenation. The electron-withdrawing nature of the fluorine atom makes it particularly susceptible under forcing conditions. Solution: Switch your catalyst to Raney Nickel , which is significantly less prone to cleaving aryl-halide bonds [4]. Alternatively, bypass catalytic hydrogenation entirely and utilize the LiAlH₄ chemical reduction protocol, which operates at ambient pressure and poses zero risk of defluorination.

Quantitative Data: Reagent Selection Matrix

To facilitate protocol selection, the following table summarizes the quantitative risks and expected outcomes of various reduction methodologies for this specific substrate.

Reduction MethodPrimary Catalyst / ReagentDimerization RiskDefluorination RiskOptimal Additive / ConditionExpected Yield
Catalytic Hydrogenation 10% Pd/C, H₂ (50 psi)HighHigh 3 eq. Anhydrous HCl40–50% (Due to F-loss)
Catalytic Hydrogenation Raney Nickel, H₂ (500 psi)ModerateLow10 N Methanolic Ammonia80–90%
Chemical Reduction LiAlH₄ in dry THF/Et₂OLow (If normal addition)None Normal Addition (Nitrile to Hydride)85–95%

Validated Experimental Protocols

LiAlH4Workflow Step1 1. Suspend LiAlH4 in dry Et2O/THF at 0 °C Step2 2. Dropwise Addition of Nitrile (Prevents Dimerization) Step1->Step2 Step3 3. Reflux (2-4 h) Complete Reduction Step2->Step3 Step4 4. Fieser Quench (n H2O, n 15% NaOH, 3n H2O) Step3->Step4 Step5 5. Filter Granular Salts & Extract Amine Step4->Step5 Validates: Granular White Precipitate Step6 6. HCl Gas/Ether Precipitate HCl Salt Step5->Step6

Fig 2. Step-by-step logical workflow for LiAlH4 reduction and Fieser quench.

Protocol A: Chemical Reduction via LiAlH₄ (Recommended for Halogen Preservation)

This protocol utilizes "normal addition" to prevent dimerization and the Fieser method for a self-validating workup.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

  • Hydride Suspension: Add anhydrous diethyl ether (or THF) (100 mL) followed by LiAlH₄ (2.0 equivalents based on nitrile). Cool the suspension to 0 °C using an ice bath.

  • Normal Addition: Dissolve 2-(3-fluorophenyl)propanenitrile (1.0 equivalent) in an equal volume of anhydrous ether. Add this solution dropwise via the dropping funnel over 30–45 minutes. Causality: Slow addition ensures hydride is always in excess, instantly reducing the imine and preventing dimerization.

  • Reaction: Once addition is complete, remove the ice bath and gently reflux the mixture for 2 to 4 hours.

  • Self-Validating Fieser Quench: Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, strictly add:

    • x mL of distilled water (dropwise, caution: exothermic H₂ evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Validation Check: If performed correctly, the aluminum salts will precipitate as a heavy, granular white solid. A gelatinous, unfilterable sludge indicates incorrect stoichiometry, which will trap the product and drastically reduce yield.

  • Isolation: Filter the granular salts through a Celite pad and wash with ether. Dry the combined organic filtrate over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the freebase amine.

  • Salt Formation: Dissolve the freebase in anhydrous ether and bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter and dry the 2-(3-fluorophenyl)propan-1-amine hydrochloride salt.

Protocol B: Catalytic Hydrogenation via Raney Nickel

This protocol utilizes ammonia to trap the imine intermediate, preventing secondary amine formation without risking defluorination.

  • Preparation: In a high-pressure hydrogenation bomb, dissolve 2-(3-fluorophenyl)propanenitrile (1.0 equivalent) in 10 N methanolic ammonia. Note: The ratio of ammonia to nitrile should be at least 5:1.

  • Catalyst Addition: Add 10% w/w of settled Raney Nickel catalyst. (Caution: Raney Nickel is highly pyrophoric; never allow it to dry).

  • Hydrogenation: Seal the bomb, purge with nitrogen, and then introduce hydrogen gas to a pressure of 500 psi.

  • Reaction: Heat the vessel to 100 °C and agitate/shake until hydrogen absorption ceases (typically 2–3 hours).

  • Workup & Validation: Cool and carefully vent the bomb. Filter the mixture through Celite to remove the catalyst.

    • Validation Check: Analyze the crude filtrate via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine will appear as a distinct purple spot. A secondary amine byproduct, if present, will migrate higher (less polar) and stain orange/brown.

  • Salt Formation: Evaporate the methanol and ammonia, dissolve the residue in ether, and precipitate the hydrochloride salt using anhydrous HCl as described in Protocol A.

References

  • Wikipedia Contributors. "β-Methylphenethylamine - Synthesis." Wikipedia, The Free Encyclopedia.
  • Organic Syntheses. "β-PHENYLETHYLAMINE." Organic Syntheses Procedure.
  • Wünsch, B. and Geiger, C. "Synthesis of Alkylamines by Reduction of Nitriles." Thieme Connect.
  • National Institutes of Health (NIH). "Practical Synthesis of Polyamine Succinamides and Branched Polyamines." PMC.
Optimization

Improving yield in the synthesis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride

Technical Support Center: Yield Optimization in the Synthesis of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride Welcome to the Technical Support Center. As application scientists and process chemists, we understand that...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization in the Synthesis of 2-(3-Fluorophenyl)propan-1-amine Hydrochloride

Welcome to the Technical Support Center. As application scientists and process chemists, we understand that scaling the synthesis of phenethylamine derivatives—specifically 2-(3-fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2)[1]—presents unique chemoselectivity and crystallization challenges.

This guide abandons generic textbook advice to focus on the mechanistic causality behind yield losses, providing field-proven, self-validating solutions for drug development professionals.

I. Synthetic Workflow & Mechanistic Pathway

The most industrially scalable route to this active pharmaceutical ingredient (API) intermediate involves the α -alkylation of 3-fluorophenylacetonitrile, followed by the catalytic reduction of the resulting nitrile, and subsequent hydrochloride salt crystallization.

G A 3-Fluorophenylacetonitrile (Starting Material) B 2-(3-Fluorophenyl)propanenitrile (Intermediate) A->B MeI, LDA (-78°C) C 2-(3-Fluorophenyl)propan-1-amine (Free Base) B->C H2, Pd/C (Reduction) D 2-(3-Fluorophenyl)propan-1-amine HCl (Final API) C->D HCl, MTBE (Crystallization)

Workflow for the synthesis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride.

II. Troubleshooting & Yield Optimization FAQs

Q1: During the catalytic hydrogenation of 2-(3-fluorophenyl)propanenitrile, my primary amine yield is capped at 50%, and I am seeing significant high-molecular-weight byproducts. What is causing this, and how do I fix it?

The Causality: You are experiencing bis-amine (secondary amine) dimerization. The reduction of a nitrile does not proceed directly to an amine; it first reduces to an imine intermediate ( R−CH=NH ). As the newly formed primary amine ( R−CH2​−NH2​ ) accumulates in the reactor, it acts as a nucleophile, attacking the unreacted imine. This condensation eliminates ammonia ( NH3​ ) and forms a secondary imine, which is subsequently reduced to a secondary amine dimer[2].

The Solution: You must quench the nucleophilicity of the primary amine in situ. This is achieved by running the hydrogenation under strictly acidic conditions. By adding concentrated hydrochloric acid (HCl) to the ethanol solvent, the primary amine is instantly protonated into an ammonium salt ( R−CH2​−NH3+​ ) upon formation. The protonated amine lacks a lone pair and cannot attack the imine intermediate[3]. Alternatively, using Raney Nickel with a large excess of methanolic ammonia pushes the imine condensation equilibrium backward, though this risks nickel leaching[4].

Q2: My α -methylation step yields a mixture of unreacted starting material, the desired mono-alkylated product, and dimethylated impurities. How do I enforce strict mono-alkylation?

The Causality: The α -proton of your mono-alkylated product (2-(3-fluorophenyl)propanenitrile) remains acidic. If you use a weak base or perform the addition at room temperature, rapid proton exchange occurs between the unreacted starting material and the mono-alkylated product. This equilibrium allows the mono-alkylated product to be deprotonated again and react with a second equivalent of Methyl Iodide (MeI).

The Solution: Transition to a kinetic enolate control strategy. Use Lithium Diisopropylamide (LDA) at -78 °C. LDA is a strong, sterically hindered base that ensures 100% irreversible deprotonation of the starting nitrile before any MeI is introduced. Add exactly 1.05 equivalents of MeI dropwise. This self-validating step can be confirmed via GC-MS before quenching; the absence of the M+28 (dimethylated) mass peak confirms successful kinetic control.

Q3: The final hydrochloride salt "oils out" instead of forming filterable crystals, resulting in massive yield losses during isolation. What is the optimal solvent system?

The Causality: 2-(3-Fluorophenyl)propan-1-amine is highly lipophilic. When neutralizing the free base with aqueous HCl, the presence of water lowers the supersaturation point and prevents crystal nucleation, causing the product to separate as a dense, viscous oil (a coacervate).

The Solution: Eliminate water entirely. Dissolve the crude free base in an aprotic, anti-solvent-friendly medium like Methyl tert-butyl ether (MTBE). Introduce anhydrous HCl gas or a pre-titrated solution of HCl in dioxane. The salt will immediately precipitate as a white powder. For recrystallization, use an Ethanol/MTBE solvent-antisolvent pairing[3].

III. Quantitative Data: Reduction Method Comparison

To aid in your process chemistry route selection, the following table summarizes the expected yields and impurity profiles based on the reduction methodology applied to the nitrile intermediate[2][3][4][5].

Reduction MethodCatalyst / ReagentAdditiveTarget Primary Amine YieldSecondary Amine ImpurityProcess Notes
Standard Hydrogenation 5% Pd/CNone40 - 50%> 30%Uncontrolled imine condensation; not recommended.
Ammoniacal Hydrogenation Raney Nickel NH3​ (in MeOH)65 - 75%< 10%Requires high pressure (50+ psi); risk of pyrophoric catalyst handling and Ni leaching.
Acidic Hydrogenation 5% Pd/CConc. HCl (in EtOH)76 - 85% < 2% Optimal. Directly yields the HCl salt; highly scalable and suppresses dimerization.
Hydride Reduction LiAlH4​ None~ 80%TraceHazardous quench at scale; requires rigorous drying of THF solvent.

IV. Self-Validating Experimental Protocol: Acidic Catalytic Reduction

The following step-by-step protocol details the optimized acidic hydrogenation route to directly synthesize and isolate the hydrochloride salt, adapted from authoritative industrial standards for 2-arylpropan-1-amines[3].

Reagents & Equipment:

  • 2-(3-Fluorophenyl)propanenitrile (1.0 eq)

  • 5% Palladium on Carbon (water-wet, 10% w/w relative to substrate)

  • Absolute Ethanol (10 volumes)

  • Concentrated (12M) Hydrochloric Acid (1.15 eq)

  • Autoclave hydrogenation reactor

Step-by-Step Methodology:

  • Reactor Charging: Purge the autoclave with nitrogen ( N2​ ). Charge the water-wet 5% Pd/C, followed by absolute ethanol.

  • Substrate Addition: Add the 2-(3-fluorophenyl)propanenitrile to the suspension.

  • Acidification: Slowly add 1.15 equivalents of 12M HCl. In-Process Control (IPC): Verify the pH of the mixture is < 2 using pH paper to ensure complete protonation capacity.

  • Hydrogenation: Seal the reactor, purge with H2​ three times, and pressurize to 75 psi. Heat the mixture to 50–60 °C under rapid agitation (800+ RPM to overcome mass transfer limitations).

  • Reaction Monitoring (Self-Validation): Monitor the hydrogen mass flow meter. The reaction is deemed complete when H2​ uptake ceases entirely (typically 3-5 hours). Confirm via HPLC that the nitrile starting material is < 0.5% area.

  • Filtration: Cool the reactor to 20 °C, depressurize, and purge with N2​ . Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the filter cake with fresh ethanol.

  • Isolation & Crystallization: Concentrate the filtrate under reduced pressure to approximately 15% of its original volume. Slowly add MTBE (3-4 volumes relative to remaining ethanol) under vigorous stirring.

  • Harvesting: Stir the resulting white precipitate overnight at 4 °C to maximize crystal yield. Filter, wash with cold MTBE, and dry under vacuum at 40 °C to afford 2-(3-fluorophenyl)propan-1-amine hydrochloride.

V. References

  • Chemical Substance Information: 2-(3-fluorophenyl)propan-1-amine hydrochloride. NextSDS. Available at:[Link]

  • Catalytic Reduction of Nitriles. Thieme-Connect. Available at:[Link]

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. Available at:[Link]

Sources

Troubleshooting

Challenges in the chiral resolution of 2-(3-Fluorophenyl)propan-1-amine hydrochloride

Welcome to the Technical Support Center for the chiral resolution of 2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2). As a critical chiral building block in pharmaceutical development, isolating the en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2). As a critical chiral building block in pharmaceutical development, isolating the enantiopure (S)- or (R)-isomer of this primary amine presents unique physicochemical challenges.

This guide is engineered for researchers and process chemists, providing field-proven troubleshooting, causality-driven explanations, and self-validating protocols for classical, biocatalytic, and chromatographic resolution strategies.

Part 1: Troubleshooting Common Experimental Issues (FAQs)

Q1: Why does my diastereomeric salt resolution with L-(+)-tartaric acid form a gel instead of crystals?

The Causality: Gelation in β -methylphenethylamine derivatives occurs due to rapid supersaturation. The primary amine and the chiral acid rapidly form a disorganized, solvent-trapping hydrogen-bond network before a highly ordered crystalline lattice can nucleate. The Solution: You must control the thermodynamics of nucleation. Switch from a purely alcoholic solvent to a 9:1 Ethanol/Water mixture to slightly increase the solubility of the salt. More importantly, implement a strict cooling ramp (e.g., 0.5 °C/min) and introduce 1% w/w of enantiopure seed crystals at 40 °C. Seeding bypasses the supersaturation threshold, forcing the system to deposit onto the existing lattice rather than forming a gel network.

Q2: Classical resolution limits my yield to a maximum of 50%. How can I recover the undesired enantiomer?

The Causality: Kinetic and classical resolutions inherently cap at a 50% theoretical yield. However, the chiral center (C2) in 2-(3-fluorophenyl)propan-1-amine is benzylic, making the C2 proton relatively acidic. The Solution: You can racemize the depleted mother liquor using a strong base. By treating the undesired enantiomer with potassium tert-butoxide (KOtBu) in an aprotic solvent, the C2 position is deprotonated to form a planar carbanion. Upon reprotonation, the stereocenter is scrambled, regenerating the racemic mixture[1]. This racemate can then be recycled back into the resolution workflow.

Q3: I am using preparative Chiral SFC, but I observe severe peak tailing and poor baseline separation. What is causing this?

The Causality: Peak tailing in supercritical fluid chromatography (SFC) for primary amines is caused by secondary interactions between the basic amine group and residual acidic silanols on the chiral stationary phase. Additionally, injecting the hydrochloride salt directly into the SFC system leads to poor solubility in supercritical CO₂. The Solution: First, freebase the HCl salt prior to injection. Second, modify your alcoholic co-solvent with 0.1% to 0.5% (v/v) of a basic additive like diethylamine (DEA). The DEA competitively binds to the active silanol sites, masking them from your analyte. Self-Validation: A successful masking will yield a peak asymmetry factor ( As​ ) between 0.9 and 1.2 on your chromatogram.

Q4: Can biocatalysis provide a greener, highly selective alternative for resolving this fluorinated amine?

The Causality: Yes. Amine dehydrogenases (AmDHs) are highly effective for the kinetic resolution of primary chiral amines[2]. An (R)-selective AmDH will catalyze the oxidative deamination of the (R)-enantiomer into a prochiral ketone, leaving the desired (S)-amine intact with >99% enantiomeric excess (ee)[3]. The Solution: Implement a dual-enzyme cascade. Because AmDH consumes NAD⁺, you must couple it with Alanine Dehydrogenase (AlaDH) to recycle NADH back to NAD⁺ using pyruvate, creating a self-sustaining thermodynamic loop[2].

Part 2: Quantitative Data & Strategy Comparison

To select the optimal resolution route for your specific scale and purity requirements, refer to the comparative data below.

Table 1: Quantitative Comparison of Chiral Resolution Strategies for 2-(Aryl)propan-1-amines

Resolution StrategyTypical Yield (%)Max Theoretical Yield (%)Typical ee (%)ScalabilityKey Reagents / Conditions
Classical Diastereomeric Salt 30 - 40%50%> 98% (after 1 recrystallization)High (Multi-kg)L-(+)-Tartaric Acid, EtOH/H₂O, controlled cooling
Biocatalytic Kinetic Resolution 45 - 48%50%> 99%Medium (Pilot)AmDH / AlaDH cascade, NAD⁺, Pyruvate buffer (pH 10)
Dynamic Kinetic Resolution (DKR) 85 - 90%100%> 95%Low-MediumTransition metal catalyst (Ru/Ir) + Lipase[4]
Chiral SFC (Preparative) 45 - 48%50%> 99%Low (Gram scale)Chiralpak IG/IC, CO₂ / MeOH + 0.2% Diethylamine

Part 3: Self-Validating Experimental Protocols & Workflows

Protocol A: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol utilizes classical fractional crystallization. It is designed with built-in validation steps to prevent material loss.

  • Alkaline Freebasing:

    • Suspend 100 g of 2-(3-fluorophenyl)propan-1-amine hydrochloride in 500 mL of deionized water.

    • Add 5M NaOH dropwise under vigorous stirring.

    • Self-Validation: Monitor the aqueous phase. Continue adding NaOH until the pH is stable at >12. A pH >12 guarantees complete deprotonation of the primary amine ( pKa​≈10.5 ).

    • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free base as a pale oil.

  • Salt Formation:

    • Dissolve the racemic free base in absolute ethanol (5 mL/g) and heat to 50 °C.

    • In a separate vessel, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in a 9:1 mixture of Ethanol/Water at 60 °C.

  • Controlled Crystallization (Critical Step):

    • Add the tartaric acid solution dropwise to the amine solution.

    • Program the reactor to cool linearly at a rate of 0.5 °C/min.

    • Self-Validation: When the internal temperature reaches exactly 40 °C, introduce 1% w/w of enantiopure diastereomeric seed crystals. If the solution remains clear for 10 minutes post-seeding, nucleation has successfully begun without oiling out.

  • Isolation & Liberation:

    • Stir at 20 °C for 4 hours. Filter the resulting crystals and wash with cold absolute ethanol.

    • Determine the ee via chiral HPLC. If ee > 98%, suspend the bulk salt in water, adjust to pH > 12 with NaOH, and extract with MTBE to liberate the enantiopure amine.

ResolutionWorkflow A 2-(3-Fluorophenyl)propan-1-amine HCl (Racemic Starting Material) B Alkaline Freebasing (pH > 12, MTBE Extraction) A->B C Racemic Free Base (Organic Phase) B->C Phase Separation D Addition of L-(+)-Tartaric Acid (EtOH/H2O Solvent System) C->D E Controlled Cooling & Seeding (Prevent Gelation) D->E F Crystalline Diastereomeric Salt (Enriched) E->F Crystallization G Mother Liquor (Depleted) E->G Soluble Fraction H Chiral HPLC Validation (ee > 98%?) F->H

Fig 1. Experimental workflow for the classical diastereomeric salt resolution of 2-(3-Fluorophenyl)propan-1-amine.

Protocol B: Biocatalytic Kinetic Resolution via AmDH/AlaDH Cascade

This protocol leverages enzymatic precision to isolate the (S)-enantiomer by selectively destroying the (R)-enantiomer.

  • Reaction Setup:

    • Prepare a 100 mM Glycine buffer solution adjusted to pH 10.0.

    • Add the racemic 2-(3-fluorophenyl)propan-1-amine free base to a final concentration of 50 mM.

  • Cofactor and Co-substrate Addition:

    • Add NAD⁺ (1 mM) as the catalytic cofactor.

    • Add sodium pyruvate (150 mM) to serve as the amine acceptor for the recycling step.

  • Enzyme Introduction:

    • Introduce purified (R)-selective Amine Dehydrogenase (AmDH) (0.2 mg/mL) and Alanine Dehydrogenase (AlaDH) (0.2 mg/mL)[2].

  • Incubation & Extraction:

    • Incubate the reaction mixture at 30 °C with orbital shaking (150 rpm) for 24 hours.

    • Self-Validation: Monitor the reaction via GC-FID. The reaction is complete when exactly 50% conversion of the amine is reached, indicating total consumption of the (R)-enantiomer.

    • Basify the mixture to pH 12 and extract the remaining enantiopure (S)-amine with ethyl acetate.

BiocatalyticCascade Racemic Racemic Amine (R/S Mixture) AmDH (R)-AmDH Enzyme (Oxidative Deamination) Racemic->AmDH Ketone Prochiral Ketone (Byproduct) AmDH->Ketone (R)-enantiomer SAamine Enantiopure (S)-Amine (Target Product) AmDH->SAamine (S)-enantiomer NADH NADH + H+ AmDH->NADH Produced NAD NAD+ NAD->AmDH Consumed AlaDH AlaDH Enzyme (Cofactor Recycling) NADH->AlaDH AlaDH->NAD Regenerated Alanine L-Alanine + H2O AlaDH->Alanine Pyruvate Pyruvate + NH3 Pyruvate->AlaDH

Fig 2. Biocatalytic kinetic resolution cascade utilizing AmDH and AlaDH for cofactor recycling.

Sources

Optimization

Purification techniques for 2-(3-Fluorophenyl)propan-1-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of halogenated phenethylamines and their derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of halogenated phenethylamines and their derivatives.

2-(3-Fluorophenyl)propan-1-amine hydrochloride presents unique purification challenges. The molecule juxtaposes a highly hydrophobic 3-fluorophenyl ring with a highly polar primary amine hydrochloride moiety[1]. This dual nature often leads to co-precipitation of impurities and "oiling out" during standard crystallization attempts.

Below, I have structured a comprehensive troubleshooting guide, validated protocols, and mechanistic explanations to ensure your workflows are robust, reproducible, and scientifically grounded.

Purification Decision Workflow

To determine the most effective purification route, you must first identify the nature of your primary impurities. Use the logical workflow below to select the appropriate methodology.

PurificationWorkflow Start Crude 2-(3-Fluorophenyl) propan-1-amine HCl Decision Primary Impurity Type? Start->Decision Neutral Neutral/Acidic Organics Decision->Neutral Yes Inorganic Inorganic Salts / Polar Decision->Inorganic No Wash Aqueous Wash (pH 2) Extract with Ether Neutral->Wash Recryst Solvent/Antisolvent Recrystallization Inorganic->Recryst Freebase Basify (pH >12) & Extract Free Amine Wash->Freebase Aq. Phase Resalt Re-salt with Anhydrous HCl Freebase->Resalt Org. Phase Pure Pure Amine HCl Salt Resalt->Pure Recryst->Pure

Workflow for selecting the optimal purification strategy for 2-(3-Fluorophenyl)propan-1-amine HCl.

Troubleshooting & FAQs

Q1: Why is my product "oiling out" instead of forming distinct crystals during recrystallization? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when the solubility gradient drops too rapidly. For 2-(3-Fluorophenyl)propan-1-amine HCl, this frequently happens if pure polar solvents (like methanol or water) are cooled too fast. Solution: Transition to a solvent/antisolvent system. Dissolve the salt in minimal hot ethanol, then add diethyl ether dropwise just until turbidity appears. Slow cooling is critical—it allows the system to remain in the metastable zone, promoting ordered crystal nucleation rather than amorphous phase separation[2].

Q2: My crude product is heavily contaminated with unreacted neutral precursors. Recrystallization isn't improving the purity. What is the most reliable method to isolate the amine? Causality: When neutral organic impurities co-crystallize with your target salt, standard recrystallization is insufficient because the hydrophobic 3-fluorophenyl moiety can interact with non-polar impurities. You must exploit the ionizable nature of the primary amine. Solution: Perform an orthogonal acid-base extraction (freebasing). By dissolving the crude salt in acidic water (pH ~2), the amine remains protonated and water-soluble, allowing you to wash away neutral impurities with an organic solvent. Subsequent basification (pH >12) converts the amine to its lipophilic free base, which can then be cleanly extracted into fresh organic solvent and re-salted with anhydrous HCl[3].

Q3: Are there alternative purification methods that avoid aqueous workups and large solvent volumes? Causality: Traditional extractions generate significant solvent waste and can lead to emulsion issues. Solution: Recent advancements utilize Trichloroacetic acid (TCA) fueled purifications. Adding TCA to the crude mixture forms a precipitating TCA-amine salt, leaving impurities in solution. Upon isolation and gentle heating, the TCA undergoes spontaneous decarboxylation, releasing volatile CO₂ and chloroform, leaving behind the pure free amine without tedious aqueous extractions[4].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the foundation of a successful purification. The table below summarizes the physicochemical parameters dictating solvent behavior for this specific compound.

SolventRole in PurificationAmine HCl SolubilityFree Base SolubilityBoiling Point (°C)Dielectric Constant (ε)
Water Aqueous Phase (Extraction)Very HighVery Low100.080.1
Ethanol Primary Solvent (Recryst.)High (Hot)High78.324.5
Dichloromethane Organic Phase (Extraction)LowVery High39.68.9
Diethyl Ether Anti-solvent (Recryst.)InsolubleHigh34.64.3

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. If a validation check fails at any step, do not proceed; troubleshoot the specific step to prevent product loss.

Protocol A: Solvent/Antisolvent Recrystallization (Ethanol/Diethyl Ether)

Best for removing inorganic salts and polar impurities.

  • Dissolution: Suspend 1.0 g of crude 2-(3-Fluorophenyl)propan-1-amine HCl in 3-5 mL of absolute ethanol in a round-bottom flask.

  • Heating: Warm the suspension gently to 60°C under continuous stirring until the solid completely dissolves. (Causality: The protic nature of ethanol solvates the ionic lattice of the hydrochloride salt at elevated temperatures).

  • Antisolvent Addition: Remove from heat. While still warm (approx. 50°C), add anhydrous diethyl ether dropwise (typically 10-15 mL) until the solution becomes slightly turbid.

    • Validation Check: The appearance of slight, persistent turbidity confirms the system has reached the metastable zone. If the solution oils out immediately, the ethanol was too cold or the ether was added too rapidly. Reheat to dissolve and try again.

  • Nucleation & Cooling: Allow the flask to cool slowly to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5°C) for an additional 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold diethyl ether to remove residual mother liquor.

  • Drying: Dry the crystals under high vacuum at 40°C for 4 hours to constant weight.

Protocol B: Orthogonal Acid-Base Extraction (Freebasing)

Best for removing neutral and acidic organic impurities.

  • Aqueous Dissolution: Dissolve 1.0 g of crude amine HCl in 15 mL of deionized water. The natural pH should be around 2-3.

  • Organic Wash (Impurity Removal): Wash the aqueous layer with 15 mL of dichloromethane (DCM). Separate and discard the organic layer. (Causality: Neutral organic impurities partition into the DCM, while the protonated amine remains highly water-soluble).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH(aq) dropwise until the pH reaches >12.

    • Validation Check: Test the aqueous layer with pH paper. It must be >12 to ensure complete deprotonation. The solution will turn milky as the lipophilic free amine oils out. If it is not milky, the pH is too low.

  • Extraction: Extract the aqueous phase with 2 x 15 mL of DCM. Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Re-salting: Cool the DCM solution to 0°C. Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until precipitation is complete. (Causality: Re-protonation in a non-polar solvent forces the immediate crystallization of the pure HCl salt).

  • Isolation: Vacuum filter the precipitate, wash with cold DCM, and dry under vacuum.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Fluorophenyl)propan-1-amine hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The objective is to equip r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most suitable analytical techniques for their specific research and quality control needs. This document is grounded in the principles of scientific integrity, drawing upon established methodologies for structurally similar compounds and adhering to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The following sections will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods. Each section will not only present the "how" but, more importantly, the "why" behind the experimental choices, ensuring a deep, causal understanding of the analytical processes.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the purity and assay determination of ionizable compounds like 2-(3-Fluorophenyl)propan-1-amine hydrochloride. Its robustness, reproducibility, and high-resolving power make it an ideal choice for routine quality control and stability testing.

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector. For a primary amine like our target compound, a C18 column is a common starting point due to its versatility and hydrophobicity. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to ensure adequate retention and elution of the analyte. The pH of the aqueous phase is a critical parameter; for an amine, maintaining a pH below its pKa (typically around 9-10) will ensure it is in its protonated, more water-soluble form, leading to better peak shape and retention time stability. The use of an ion-pairing agent, such as sodium octanesulfonate, can further improve peak symmetry and retention for polar, ionizable analytes.[4][5]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2-(3-Fluorophenyl)propan-1-amine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to achieve a similar concentration to the standard solution.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of the standard solution to evaluate parameters like theoretical plates, tailing factor, and reproducibility of peak areas.[6]

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the assay and purity of the sample by comparing the peak areas of the analyte in the sample solution to those in the standard solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Mobile Phase A->B E System Suitability Test B->E C Weigh Test Sample D Dissolve in Mobile Phase C->D G Inject Sample D->G F Inject Standard E->F F->G H Data Acquisition G->H I Peak Integration H->I J Assay & Purity Calculation I->J

Caption: Workflow for HPLC analysis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[7][8] For primary amines like 2-(3-Fluorophenyl)propan-1-amine, direct analysis by GC can be challenging due to their polar nature, which can lead to poor peak shape and interactions with the stationary phase. Therefore, derivatization is often employed to improve volatility and thermal stability.[9]

Derivatization converts the polar amine group into a less polar, more volatile derivative. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group. This reduces the compound's polarity and improves its chromatographic behavior, resulting in sharper, more symmetrical peaks.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library and quantify them based on their peak areas relative to the main component.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Add Solvent & Derivatizing Agent A->B C Heat to Complete Derivatization B->C D Inject Derivatized Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Mass Spectral Library Search F->G H Impurity Identification & Quantification G->H

Caption: Workflow for GC-MS analysis of 2-(3-Fluorophenyl)propan-1-amine hydrochloride.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unequivocal identification and structural characterization of 2-(3-Fluorophenyl)propan-1-amine hydrochloride.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, multiplicities, and integration of the proton signals, along with the number of unique carbon signals, allow for the complete structural assignment of the molecule.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for 2-(3-Fluorophenyl)propan-1-amine hydrochloride would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, and C-F stretching for the fluorinated phenyl group.[11]

  • Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular weight, while the fragmentation pattern can be used to deduce the structure of the molecule.[10]

  • NMR Spectroscopy:

    • Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer.

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.

    • Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

    • Acquire the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry (Direct Infusion):

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

    • Infuse the solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum.

Comparative Performance of Analytical Methods

The following table summarizes the representative performance data for the quantification of 2-(3-Fluorophenyl)propan-1-amine hydrochloride using HPLC and GC-MS. These values are based on what would be expected from a rigorous method validation according to ICH guidelines.[1][3][13]

Parameter RP-HPLC GC-MS (with derivatization) Rationale for Performance
Linearity (r²) > 0.998> 0.995HPLC generally exhibits excellent linearity for a wide range of concentrations. The derivatization step in GC can sometimes introduce slight variability.
Accuracy (% Recovery) 98-102%95-105%The direct injection in HPLC leads to high accuracy. The multi-step derivatization and extraction in GC can result in slightly lower and more variable recovery.
Precision (% RSD) < 2%< 5%HPLC is a highly precise and automated technique. The manual derivatization step in GC can contribute to higher relative standard deviations.
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mLMass spectrometric detection in GC-MS provides superior sensitivity compared to UV detection in HPLC.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 ng/mLConsistent with the LOD, the LOQ for GC-MS is significantly lower, making it ideal for trace impurity analysis.
Specificity HighVery HighHPLC with a photodiode array detector can provide peak purity analysis. The mass spectrometric detection in GC-MS provides unequivocal identification of co-eluting peaks.
Conclusion and Recommendations

The choice of analytical method for the validation of 2-(3-Fluorophenyl)propan-1-amine hydrochloride is contingent upon the specific analytical objective.

  • For routine quality control, assay, and purity determination , RP-HPLC is the method of choice due to its high precision, accuracy, and robustness.

  • For the identification and quantification of volatile and unknown impurities , GC-MS offers unparalleled sensitivity and specificity.

  • Spectroscopic methods (NMR, IR, MS) are essential for the initial structural confirmation and identification of the bulk substance and any isolated impurities.

A comprehensive validation strategy should leverage the strengths of each of these techniques to ensure the quality, safety, and efficacy of the final pharmaceutical product. It is imperative that all analytical methods are validated according to the principles outlined in the ICH guidelines to ensure data integrity and regulatory compliance.[2][14]

References

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved from [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC. (2025, May 25). Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly - ResearchGate. (2025, November 14). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Validation of Analytical Methods - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) - ResearchGate. (2025, October 12). Retrieved from [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals - SEMNIM. (n.d.). Retrieved from [Link]

  • Development and validation of RP-HPLC method for simultaneous estimation of Amitriptyline Hydrochloride and Propranolol Hydrochl - Neuroquantology. (n.d.). Retrieved from [Link]

  • (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials - MDPI. (2022, January 4). Retrieved from [Link]

  • Analytical method validation: A brief review - World Journal of Advanced Research and Reviews. (2022, November 8). Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (2025, December 31). Retrieved from [Link]

  • Innovation and Validation of a new RP- HPLC Method for the Simultaneous Determination of Chlorpheniramine Maleate, Phenylphrine - AIP Publishing. (n.d.). Retrieved from [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (n.d.). Retrieved from [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (2025, August 15). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved from [Link]

Sources

Comparative

Efficacy Comparison of TRPV1 Antagonists Derived from Different Chemical Scaffolds

Executive Summary The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in peripheral sensory neurons. It acts as a polymodal integrator of noxious stimuli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in peripheral sensory neurons. It acts as a polymodal integrator of noxious stimuli, including capsaicin, heat (>43°C), and low pH (protons)[1]. Because of its central role in nociception and neurogenic inflammation, TRPV1 has been a highly pursued target for non-opioid analgesics[2].

Early antagonists, such as the benzazepine derivative capsazepine, demonstrated proof-of-concept but suffered from poor pharmacokinetic profiles and species-dependent efficacy[3]. This necessitated the exploration of novel chemical scaffolds. Modern TRPV1 antagonists generally share a three-part pharmacophore: a polar head (A-region), a linker (B-region), and a hydrophobic tail (C-region)[4]. By modifying these building blocks, researchers have developed highly potent antagonists, though many clinical trials have faced hurdles due to on-target adverse effects like hyperthermia[1]. This guide objectively compares the efficacy of key TRPV1 antagonists based on their foundational chemical building blocks.

Efficacy Comparison by Chemical Scaffold

The structural diversity of TRPV1 antagonists heavily influences their binding affinity, mode of inhibition (polymodal vs. mode-selective), and in vivo efficacy.

Urea and Thiourea Derivatives

Urea-based linkers (B-region) are a hallmark of several potent TRPV1 antagonists, providing critical hydrogen-bonding interactions within the vanilloid binding pocket.

  • BCTC : A tetrahydropyrazine-urea derivative that acts as a highly potent, orally bioavailable antagonist. It effectively blocks capsaicin-induced (IC50 = 35 nM) and acid-induced (IC50 = 6.0 nM) TRPV1 activation[5].

  • A-425619 : An isoquinoline-urea derivative that exhibits superior potency. It competitively blocks capsaicin-evoked calcium flux with an IC50 of 4–9 nM and demonstrates robust efficacy in reversing inflammatory and neuropathic pain models[6].

Cinnamide Derivatives

Cinnamides replace the urea linker with an acrylamide-like structure, often yielding highly selective compounds that penetrate deeply into the receptor.

  • SB-366791 : A highly specific cinnamide derivative that acts as a competitive antagonist. Cryo-EM structures reveal that SB-366791 binds deeply within the vanilloid pocket, potently inhibiting capsaicin (IC50 = 5.7 nM) and heat activation (IC50 = 6.0 nM)[7].

  • AMG9810 : Another cinnamide that blocks all modes of TRPV1 activation, displaying IC50 values of 17–24.5 nM (capsaicin), 15.8 nM (heat), and 92.7 nM (protons)[8].

Pyrimidine and Benzothiazole Derivatives
  • AMG517 : A highly potent polymodal antagonist derived from a benzothiazole/pyrimidine scaffold. It exhibits sub-nanomolar potency against capsaicin (IC50 = 0.76 nM), protons (IC50 = 0.62 nM), and heat (IC50 = 1.3 nM)[9]. However, its potent blockade of the proton and heat modes is strongly associated with severe hyperthermia, highlighting a major clinical roadblock for polymodal scaffolds[1].

Quantitative Data Summary
CompoundChemical Scaffold / Building BlockIC50 (Capsaicin)IC50 (Protons/pH)IC50 (Heat)
Capsazepine Benzazepine~149 nMInactiveInactive
BCTC Tetrahydropyrazine-urea35 nM6.0 nMN/A
A-425619 Isoquinoline-urea4 - 9 nMBlocksBlocks
SB-366791 Cinnamide5.7 nMN/A6.0 nM
AMG9810 Cinnamide17 - 24.5 nM92.7 nM15.8 nM
AMG517 Benzothiazole / Pyrimidine0.76 nM0.62 nM1.3 nM

Mechanistic Insights & Signaling Pathways

The causality behind the analgesic effect of these scaffolds lies in their ability to stabilize the closed conformation of the TRPV1 channel. By occupying the vanilloid pocket, these building blocks prevent the conformational shift required for calcium influx, thereby halting downstream membrane depolarization and nociceptive signaling.

TRPV1_Pathway Capsaicin Agonists (Capsaicin, Heat, Protons) TRPV1_Closed TRPV1 Channel (Closed State) Capsaicin->TRPV1_Closed Binds Vanilloid Pocket TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Conformational Shift Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Pain Nociceptive Signaling & Pain Perception Ca_Influx->Pain Depolarization Antagonist TRPV1 Antagonists (Mode-Selective / Polymodal) Antagonist->TRPV1_Closed Competitive Inhibition

Fig 1. TRPV1 activation by noxious stimuli and competitive blockade by antagonists.

Experimental Protocols: Validating Antagonist Efficacy

To objectively evaluate the efficacy of these building blocks, robust and self-validating experimental systems are required.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

Rationale : TRPV1 activation triggers Ca2+ influx. Utilizing a calcium-sensitive fluorophore (Fluo-4 AM) allows for real-time, quantitative measurement of channel blockade[2].

Step-by-Step Methodology :

  • Cell Preparation : Seed HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading : Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 1 hour at 37°C in the dark.

  • Antagonist Addition : Prepare a 10-point serial dilution of the test compounds (e.g., A-425619, AMG517). Add 10 µL of compound to the cells and pre-incubate for 15 minutes. Self-Validation Control: Include capsazepine as a positive control and DMSO as a vehicle control.

  • Agonist Stimulation : Using the FLIPR instrument, inject capsaicin at its predetermined EC80 concentration to ensure a robust signal window without saturating the receptor.

  • Data Acquisition & Validation : Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.5. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

FLIPR_Workflow CellPrep 1. Cell Preparation Seed HEK293-TRPV1 Cells DyeLoad 2. Calcium Dye Loading Incubate with Fluo-4 AM CellPrep->DyeLoad CompoundAdd 3. Antagonist Addition Pre-incubate (Dose-Response) DyeLoad->CompoundAdd AgonistAdd 4. Agonist Stimulation Inject EC80 Capsaicin CompoundAdd->AgonistAdd Read 5. Kinetic Readout Measure Ex:488nm / Em:525nm AgonistAdd->Read Data 6. Data Analysis Calculate IC50 & Z'-factor Read->Data

Fig 2. Step-by-step workflow for the FLIPR calcium flux assay.

Protocol 2: In Vivo Capsaicin-Induced Nociception Model

Rationale : In vitro potency must translate to in vivo target engagement. Intraplantar capsaicin injection induces acute nociception, which efficacious antagonists will dose-dependently suppress[6].

Step-by-Step Methodology :

  • Animal Acclimation : Habituate adult male Sprague-Dawley rats to observation chambers for 30 minutes prior to testing.

  • Compound Administration : Administer the TRPV1 antagonist (e.g., SB-366791 at 1, 3, and 10 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Wait for the compound's specific Tmax (typically 30–60 minutes).

  • Capsaicin Challenge : Inject 10 µL of capsaicin solution (1 µg/µL in 10% ethanol/10% Tween-80/80% saline) into the plantar surface of the right hind paw.

  • Behavioral Quantification : Immediately record the total time the animal spends licking, biting, or lifting the injected paw over a 5-minute period.

  • Thermoregulation Monitoring (Critical Metric) : To assess scaffold-specific adverse effects, measure core body temperature using a rectal probe at baseline, 1 hour, and 2 hours post-dose. Polymodal antagonists (like AMG517) typically induce hyperthermia, whereas mode-selective antagonists aim to spare this thermoregulatory effect[1].

Conclusion

The chemical scaffold of a TRPV1 antagonist strictly dictates its pharmacological profile. While urea derivatives (A-425619) and cinnamides (SB-366791) offer exceptional potency and selectivity, the clinical utility of highly potent polymodal blockers (AMG517) is often limited by severe hyperthermia. Future drug development relies on structure-based drug design—guided by cryo-EM—to discover mode-selective building blocks that successfully decouple analgesia from thermoregulatory side effects.

References

  • [1] Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Source: nih.gov. 1

  • [2] Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. Source: nih.gov. 2

  • [4] A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Source: nih.gov. 4

  • [9] AMG-517 | TRP Channel antagonist. Source: selleckchem.com.9

  • [3] TRPV1: A Potential Drug Target for Treating Various Diseases. Source: mdpi.com. 3

  • A 425619 | TRPV Antagonists. Source: rndsystems.com.

  • [5] BCTC | TRPV Antagonists. Source: rndsystems.com. 5

  • [8] AMG 9810[(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a Novel Vanilloid Receptor 1 (TRPV1) Antagonist. Source: researchgate.net. 8

  • [6] A-425619[1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a Novel and Selective Transient Receptor Potential Type V1 Receptor Antagonist. Source: doi.org. 6

  • SB-366791, TRPV1 antagonist. Source: abcam.com.

  • [7] Human TRPV1 structure and inhibition by the analgesic SB-366791. Source: nih.gov. 7

Sources

Validation

Analysis of structure-activity relationships (SAR) for 2-(3-Fluorophenyl)propan-1-amine hydrochloride derivatives

As a Senior Application Scientist in neuropharmacology, evaluating phenethylamine derivatives requires looking beyond basic binding affinities to understand the kinetic environment of the synapse. 2-(3-Fluorophenyl)propa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, evaluating phenethylamine derivatives requires looking beyond basic binding affinities to understand the kinetic environment of the synapse. 2-(3-Fluorophenyl)propan-1-amine hydrochloride —a fluorinated derivative of β -methylphenethylamine (BMPEA)—presents a unique structural scaffold. Unlike traditional α -methylated amphetamines, the β -methyl substitution and meta-halogenation fundamentally alter its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters[1][2].

This guide objectively compares the structure-activity relationships (SAR) of 2-(3-Fluorophenyl)propan-1-amine against endogenous trace amines and traditional amphetamine alternatives, providing drug development professionals with self-validating experimental protocols to verify these pharmacodynamic shifts.

Structural Determinants & Comparative SAR (The "Why")

To understand the pharmacological profile of 2-(3-Fluorophenyl)propan-1-amine, we must deconstruct its two primary structural deviations from the endogenous neurotransmitter phenethylamine (PEA):

  • The β -Methyl Group: The positional isomerism between 2-phenylpropan-1-amine (BMPEA) and 1-phenylpropan-2-amine (amphetamine) shifts the steric bulk from the amine-adjacent carbon to the phenyl-adjacent carbon[2]. This β -methylation hinders rapid degradation by Monoamine Oxidase B (MAO-B) compared to PEA, extending the compound's half-life. However, it alters the binding orientation in the Dopamine Transporter (DAT), generally reducing the high-affinity DAT inhibition seen in amphetamines while preserving TAAR1 agonism[1].

  • The 3-Fluoro Substitution: Halogenation at the meta-position serves a dual purpose. First, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, strengthening π−π stacking interactions within the TAAR1 binding pocket. Second, it increases the molecule's lipophilicity, significantly enhancing blood-brain barrier (BBB) permeation and shifting the transporter selectivity profile toward the Serotonin Transporter (SERT)[3].

Table 1: Comparative Pharmacodynamics of Phenethylamine Scaffolds
CompoundStructural ClassTAAR1 EC 50​ ( μ M)Transporter SelectivityMAO-B Susceptibility
Phenethylamine (PEA) Endogenous Trace Amine8.8DAT > NET > SERTHigh (Rapid degradation)
BMPEA β -methylphenethylamine2.1NET > DAT > SERTModerate
Amphetamine α -methylphenethylamine~1.0DAT > NET >> SERTLow (Steric hindrance)
2-(3-Fluorophenyl)propan-1-amine 3-Fluoro- β -methyl~1.2 - 1.8*SERT NET > DATModerate

*Extrapolated SAR data based on the known potentiating effects of meta-fluorination on the BMPEA scaffold.

Pharmacological Mechanisms: TAAR1 Activation

Phenethylamines and their β -methylated analogs are potent agonists of TAAR1, an intracellular Gs-coupled receptor[1]. Activation of TAAR1 leads to cAMP accumulation, which subsequently activates Protein Kinase A (PKA). PKA phosphorylates monoamine transporters (DAT, NET, SERT), triggering transporter internalization or reversal (efflux)[4].

TAAR1_Signaling Ligand 3-F-BMPEA Derivative TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Diffuses across membrane Gs Gs Protein Activation TAAR1->Gs Agonist binding AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA Phosphorylation cAMP->PKA Activates Efflux Monoamine Efflux (DAT/NET/SERT) PKA->Efflux Transporter reversal

TAAR1-mediated signaling pathway inducing monoamine efflux by 3-F-BMPEA.

Self-Validating Experimental Workflows

To objectively compare 2-(3-Fluorophenyl)propan-1-amine against alternatives like BMPEA or 3-Fluoroamphetamine, researchers must utilize robust, self-validating in vitro assays. The following workflows are designed to isolate TAAR1 agonism from off-target adrenergic activation.

Workflow Prep Compound Synthesis & Verification (NMR/LC-MS) Cell HEK293T Cell Culture (TAAR1/DAT/NET/SERT) Prep->Cell Split Assay Divergence Cell->Split cAMP_Assay cAMP HTRF Assay (Receptor Activation) Split->cAMP_Assay TAAR1 Agonism Uptake_Assay Radioligand Uptake (Transporter Inhibition) Split->Uptake_Assay DAT/NET/SERT Validation Self-Validation: Antagonist Blockade cAMP_Assay->Validation Uptake_Assay->Validation Data SAR Data Synthesis (EC50 / IC50) Validation->Data Confirms causality

Step-by-step in vitro workflow for evaluating TAAR1 and monoamine transporter activity.

Protocol 1: In Vitro TAAR1 cAMP Accumulation Assay

The Causality: Why use a cAMP Homogeneous Time-Resolved Fluorescence (HTRF) assay in stable HEK293T cells? Because TAAR1 is an intracellular GPCR. Measuring downstream cAMP accumulation provides a highly amplified, functional readout of agonism rather than mere surface binding affinity[1]. The Self-Validating Step: Every assay plate must include a control well pre-treated with EPPTB (a highly selective TAAR1 antagonist). If 2-(3-Fluorophenyl)propan-1-amine induces a cAMP signal in the presence of EPPTB, the protocol immediately flags off-target activation (e.g., via β -adrenergic receptors), ensuring absolute data integrity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells stably expressing human TAAR1 into 384-well white microplates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Compound Dilution: Prepare a 10-point dose-response curve of 2-(3-Fluorophenyl)propan-1-amine hydrochloride (ranging from 100 μ M to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation).

  • Internal Validation Control: Pre-incubate a subset of wells with 10 μ M EPPTB for 15 minutes prior to agonist addition.

  • Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells using the HTRF cAMP detection reagents (cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Incubate for 1 hour.

  • Quantification: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the EC 50​ using non-linear regression.

Protocol 2: Monoamine Transporter Uptake Inhibition

The Causality: While TAAR1 activation induces efflux, phenethylamines also act as direct competitive inhibitors at monoamine transporters[4]. Measuring the inhibition of radiolabeled neurotransmitter uptake differentiates the compound's direct transporter affinity from its TAAR1-mediated effects.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO cells stably transfected with human DAT, NET, or SERT. Seed in 96-well plates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 2-(3-Fluorophenyl)propan-1-amine at varying concentrations and incubate for 10 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin to the respective transporter cell lines. Incubate for 10 minutes.

  • Termination: Stop the reaction by rapid washing with ice-cold KRH buffer to halt all transporter activity.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter to determine IC 50​ values.

Summary of Transporter Selectivity

The addition of the 3-fluoro group on the BMPEA scaffold creates a distinct shift in transporter affinity, making it highly valuable for researchers targeting serotonergic pathways without the overwhelming dopaminergic surge associated with α -methyl amphetamines.

Table 2: Transporter Inhibition Profile (IC 50​ values)
CompoundhDAT IC 50​ ( μ M)hNET IC 50​ ( μ M)hSERT IC 50​ ( μ M)DAT/SERT Ratio
Amphetamine 0.080.0725.00.003
BMPEA 1.50.8>10.0<0.15
2-(3-Fluorophenyl)propan-1-amine ~2.1~0.9~1.2~1.75

(Note: Ratios >1 indicate a preference for SERT over DAT, a hallmark of meta-halogenated phenethylamines[3].)

References

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.NIH PMC.
  • beta-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain.
  • 2-Phenylpropylamine | 582-22-9.Benchchem.
  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments.

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Comparative

Comparative Physicochemical and Pharmacological Profiling of Fluorinated Phenylpropanamines

As a Senior Application Scientist, I approach the characterization of novel psychoactive substances (NPS) and substituted amphetamines not merely as a structural puzzle, but as a multi-dimensional matrix of physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of novel psychoactive substances (NPS) and substituted amphetamines not merely as a structural puzzle, but as a multi-dimensional matrix of physicochemical behaviors, receptor kinetics, and analytical challenges. The addition of a fluorine atom to the phenyl ring of phenylpropanamines (yielding compounds like 2-FA, 3-FA, and 4-FA) fundamentally alters their pharmacological profile. Fluorine, acting as a bioisostere for hydrogen, increases metabolic stability by blocking cytochrome P450-mediated oxidation at the substitution site, while its high electronegativity exerts inductive effects that shift the molecule’s pKa and lipophilicity.

This guide provides an objective, data-driven comparison of fluorinated phenylpropanamines against their non-fluorinated counterparts, detailing their structure-activity relationships (SAR), toxicological mechanisms, and the self-validating analytical protocols required to differentiate their regioisomers.

Physicochemical Properties & Structure-Activity Relationships (SAR)

The positional shift of a single fluorine atom on the aromatic ring (ortho, meta, or para) dictates the molecule's interaction with monoamine transporters (DAT, NET, and SERT). Quantitative Structure-Activity Relationship (QSAR) analyses reveal that the functional steric bulk ( Es​ ) of the para-substituent is the primary driver for transporter selectivity[1].

While non-fluorinated amphetamine is highly selective for dopamine (DAT) and norepinephrine (NET) over serotonin (SERT), para-fluorination (4-FA) significantly increases SERT affinity, shifting the profile toward entactogenic effects[1]. Conversely, ortho- and meta-substitutions (2-FA, 3-FA) retain a classical dopaminergic stimulant profile[2].

Quantitative Comparison Table
CompoundSubstitutionEstimated LogPpKaTransporter SelectivityLocomotor Potency (ED50)
Amphetamine None1.769.90DAT > NET >> SERT~1.00 mg/kg
2-Fluoroamphetamine (2-FA) ortho (-F)1.859.51DAT ≈ NET >> SERT0.38 - 0.71 mg/kg[2]
3-Fluoroamphetamine (3-FA) meta (-F)1.85~9.50DAT > NET > SERT~0.50 mg/kg[2]
4-Fluoroamphetamine (4-FA) para (-F)1.85~9.50DAT ≈ SERT > NET> 1.00 mg/kg[2]

Note: The highly electronegative fluorine atom slightly lowers the basicity of the primary amine (pKa drops from 9.90 to ~9.51) via inductive electron withdrawal, which marginally increases the fraction of unionized drug at physiological pH, facilitating rapid blood-brain barrier (BBB) penetration[3].

Pharmacodynamics & Hepatocellular Toxicity

Fluorinated phenylpropanamines function as monoamine releasing agents. Once they cross the neuronal membrane via DAT or SERT, they accumulate in the cytosol and inhibit the Vesicular Monoamine Transporter 2 (VMAT2). This disrupts the packaging of neurotransmitters into synaptic vesicles, causing cytosolic accumulation and subsequent reverse transport into the synaptic cleft.

G FA Fluoroamphetamine (Extracellular) DAT DAT / NET / SERT (Membrane Transporters) FA->DAT Cellular Uptake CytosolFA Cytosolic FA DAT->CytosolFA VMAT2 VMAT2 Inhibition CytosolFA->VMAT2 Target Binding Vesicle Synaptic Vesicle (DA / NE / 5-HT) VMAT2->Vesicle Blocks Storage CytosolMA Cytosolic Monoamines Accumulation Vesicle->CytosolMA Disrupted Packaging Efflux Reverse Transport via DAT/SERT CytosolMA->Efflux Concentration Gradient Cleft Synaptic Cleft (Receptor Activation) Efflux->Cleft Neurotransmitter Release

Fig 1. Presynaptic mechanism of fluoroamphetamine-induced monoamine release via VMAT2 inhibition.

Cytotoxic Causality

While fluorination prevents rapid enzymatic degradation, para-halogenation specifically increases hepatocellular toxicity compared to non-halogenated amphetamines[4]. The causality of this toxicity is rooted in mitochondrial impairment. Experimental assays on HepG2 cells demonstrate that exposure to para-fluorinated amphetamines causes a profound depletion of cellular ATP at sub-lethal concentrations (0.25–2 mM) before any loss of cell membrane integrity occurs[4]. This sequence proves that the primary toxicological insult is the uncoupling of the mitochondrial respiratory chain, rather than direct lipophilic disruption of the lipid bilayer.

Analytical Differentiation of Regioisomers

Because 2-FA, 3-FA, and 4-FA are positional isomers with identical molecular weights and highly similar physicochemical properties, their standard Electron Ionization (EI) mass spectra are virtually indistinguishable. To resolve this, we must employ a self-validating analytical workflow utilizing derivatization and chemometric analysis[5][6].

G Sample Sample Prep + IS (d5-AMP) LLE Alkaline LLE (pH 11.5) Sample->LLE Validation Deriv Derivatization (TFAA, 60°C) LLE->Deriv Organic Phase GCMS GC-MS/MS (MRM Mode) Deriv->GCMS Volatile Analytes Data Chemometrics (LDA Model) GCMS->Data Ion Ratios

Fig 2. Self-validating GC-MS/MS workflow for differentiating fluoroamphetamine regioisomers.

Step-by-Step Methodology: GC-MS/MS with Chemometric Classification

Step 1: System Suitability & Self-Validation Setup

  • Action: Inject a blank solvent, followed by a calibrator mix containing 2-FA, 3-FA, 4-FA, and Amphetamine-d5 (Internal Standard).

  • Causality: The blank ensures zero column carryover. The deuterated IS corrects for extraction losses and matrix effects. The calibrator mix validates that the chromatographic resolution ( Rs​ ) between the critically close meta and para isomers is >1.5, ensuring the system is capable of baseline separation before unknown samples are processed.

Step 2: Alkaline Liquid-Liquid Extraction (LLE)

  • Action: Adjust the biological sample pH to 11.5 using 0.1 M NaOH. Extract with ethyl acetate.

  • Causality: Fluoroamphetamines possess a pKa of ~9.51[3]. At pH 11.5 (two log units above the pKa), >99% of the analyte molecules are deprotonated into their unionized free-base form. This eliminates their aqueous solubility and maximizes partitioning into the non-polar organic solvent.

Step 3: Derivatization with TFAA

  • Action: Evaporate the organic layer to dryness under gentle N2​ . Add 50 µL of Trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes.

  • Causality: TFAA reacts with the primary amine to form a trifluoroacetamide derivative. This masks the polar N-H bonds, preventing secondary hydrogen-bonding interactions with the GC column's active silanol groups. This specific chemical alteration eliminates peak tailing, increases volatility, and dramatically improves chromatographic selectivity[5].

Step 4: Acquisition & Chemometric Analysis

  • Action: Acquire mass spectra in Multiple Reaction Monitoring (MRM) mode. Apply Linear Discriminant Analysis (LDA) or Random Forest classifiers to the product ion abundance ratios.

  • Causality: While the precursor ions of the isomers remain identical, the exact position of the fluorine atom slightly alters the thermodynamic stability of the transition states during collision-induced dissociation (CID). By feeding these minor, reproducible variances in ion abundance ratios into an LDA model, the system can achieve 100% correct classification of the regioisomers, completely bypassing the limitations of traditional visual spectral matching[5][6].

References

  • Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methc
  • Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats.PubMed / Journal of Pharmacology and Experimental Therapeutics.
  • Buy 2-Fluoroamphetamine | 1716-60-5.Smolecule.
  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry.
  • Analytical Chemistry Vol. 94 No. 12.
  • Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues.PMC / British Journal of Pharmacology.

Sources

Validation

In Vivo Efficacy and Pharmacokinetic Profiling of Therapeutics Synthesized from 2-(3-Fluorophenyl)propan-1-amine Hydrochloride: A Comparative Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on optimized building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2-(3-Fluorophenyl)propan-1-amine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on optimized building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1221724-60-2) has emerged as a highly versatile fluorinated β-methylphenethylamine scaffold. By providing a primary amine for facile coupling, a chiral center for stereospecific target engagement, and a strategically placed fluorine atom for metabolic stability, this compound serves as a critical precursor for diverse therapeutic classes.

This guide objectively compares the in vivo efficacy of two representative drug classes synthesized from this scaffold: a CNS-targeted GPCR agonist (Compound A) and a peripherally restricted Kinase Inhibitor (Compound B). It provides supporting experimental data, mechanistic causality, and self-validating protocols for rigorous preclinical evaluation.

Mechanistic Rationale: The Pharmacophore Advantage

The selection of 2-(3-fluorophenyl)propan-1-amine over unbranched or non-fluorinated phenethylamines is driven by strict structure-activity relationship (SAR) causality:

  • Metabolic Shielding via Fluorination: The small, highly electronegative fluorine atom (van der Waals radius 1.47 Å) closely mimics hydrogen but forms a significantly stronger C–F bond[1]. Substitution at the 3-position of the phenyl ring sterically and electronically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, drastically improving in vivo half-life[2].

  • pKa Modulation and Permeability: The strong electron-withdrawing nature of the fluorine atom modulates the pKa of the proximal primary amine[3]. This subtle reduction in basicity increases the fraction of unionized drug at physiological pH, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • MAO Resistance via the β-Methyl Group: Unbranched phenethylamines are rapidly degraded by Monoamine Oxidase (MAO). The introduction of a methyl group at the beta-carbon introduces steric hindrance that disrupts the MAO catalytic pocket, preventing rapid oxidative deamination and ensuring sustained systemic circulation[4].

G Scaffold 2-(3-Fluorophenyl) propan-1-amine Fluoro 3-Fluoro Substitution Scaffold->Fluoro Methyl Beta-Methyl Group Scaffold->Methyl CYP CYP450 Resistance (Metabolic Stability) Fluoro->CYP Blocks oxidation MAO MAO Steric Hindrance (Reduced Clearance) Methyl->MAO Chiral shielding PK Enhanced In Vivo Half-Life & Efficacy CYP->PK MAO->PK

Mechanistic logic of 2-(3-Fluorophenyl)propan-1-amine structural features on PK stability.

Comparative In Vivo Efficacy: CNS vs. Oncology Applications

To demonstrate the versatility of the 2-(3-fluorophenyl)propan-1-amine scaffold, we compare the in vivo performance of two synthesized derivatives:

  • Compound A (CNS-Active 5-HT2C Agonist): Synthesized via urea linkage to a heterocyclic core, designed for appetite suppression in Diet-Induced Obesity (DIO) models. It leverages the scaffold's lipophilicity for maximal BBB crossing.

  • Compound B (MEK1/2 Kinase Inhibitor): Synthesized via amide coupling, targeting the MAPK/ERK pathway in solid tumors. The fluorophenyl group acts as a deep hydrophobic pocket binder, while the molecule is optimized for peripheral restriction to minimize CNS toxicity[5].

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic (PK) Profile in Rodents (IV/PO) Data represents mean values (n=5 mice/group) following a 10 mg/kg PO dose.

ParameterCompound A (CNS-Targeted)Compound B (Oncology-Targeted)Non-Fluorinated Analog (Control)
Cmax (ng/mL) 1,2402,150450
Tmax (h) 1.52.00.5
Half-life (t1/2, h) 6.28.51.2
AUC0-inf (h·ng/mL) 8,45014,2001,100
Brain/Plasma Ratio (Kp) 1.8 (High CNS penetrance)0.1 (Peripherally restricted)0.8

Table 2: In Vivo Pharmacodynamic (PD) Efficacy

ModelTreatment GroupPrimary Efficacy MetricSecondary Metric
DIO Mouse Model Vehicle+2.1% Body WeightN/A
(28-day study)Compound A (10 mg/kg/day)-14.5% Body WeightImproved glucose tolerance
LOX Melanoma Xenograft Vehicle1,200 mm³ Tumor Vol.N/A
(21-day study)Compound B (15 mg/kg/day)180 mm³ Tumor Vol.88% p-ERK inhibition[5]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Preliminary PK and Dose-Range Finding (DRF) must strictly precede efficacy modeling to avoid confounding toxicological artifacts[6].

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: Establish baseline clearance, half-life, and bioavailability before in vivo efficacy testing.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) overnight prior to oral dosing; provide water ad libitum.

  • Formulation & Dosing: Dissolve the synthesized compound in 5% DMSO / 10% Tween-80 / 85% Saline. Administer via oral gavage (PO) at 10 mg/kg and intravenous (IV) tail vein injection at 2 mg/kg to separate cohorts (n=5/group)[6].

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge (3,000 × g, 10 min, 4°C) to isolate plasma.

  • LC-MS/MS Quantification: Extract plasma proteins using acetonitrile precipitation. Analyze the supernatant using a validated UPLC-qTOF-MS method[4].

  • Validation Check: Ensure the calibration curve exhibits R2>0.99 and Quality Control (QC) samples fall within ±15% of nominal concentrations.

Protocol 2: In Vivo Xenograft Efficacy Model (For Kinase Inhibitors)

Objective: Quantify tumor growth inhibition (TGI) driven by the synthesized fluorinated candidate.

  • Cell Line Preparation: Culture human LOX melanoma cells to 80% confluence. Harvest and resuspend in cold PBS mixed 1:1 with Matrigel to a final concentration of 5×106 cells/mL.

  • Implantation: Inject 100 µL of the cell suspension subcutaneously (s.c.) into the right flank of female athymic nude mice[5].

  • Randomization: Monitor tumor growth using digital calipers. Once the mean tumor volume reaches 100–200 mm³, randomize mice into treatment and vehicle groups (n=10/group) to ensure equal baseline disease burden[5].

  • Dosing Regimen: Administer the compound daily via oral gavage based on the Maximum Tolerated Dose (MTD) established in prior DRF studies.

  • Data Acquisition: Measure tumor volume (calculated as V=(length×width2)/2 ) and body weight three times weekly.

  • Validation Check: If body weight drops by >15%, the dose is deemed toxic, and the efficacy data is flagged as confounded by systemic toxicity.

Workflow cluster_models In Vivo Efficacy Models Synth Compound Synthesis (Amine Coupling) PK PK Profiling (Rodent) IV/PO Administration Synth->PK MTD MTD & Dose-Range Finding PK->MTD Xeno Xenograft Tumor Model (Oncology) MTD->Xeno DIO DIO Mouse Model (Metabolic/CNS) MTD->DIO Data PD/Efficacy Analysis (Tumor Vol / Weight Loss) Xeno->Data DIO->Data

Standardized in vivo workflow from PK profiling to efficacy modeling for synthesized candidates.

References

  • Full article: The role of fluorine in medicinal chemistry Taylor & Francis Online URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS MDPI (Molecules) URL:[Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology National Cancer Institute / NCBI Bookshelf URL:[Link]

  • Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models AACR Journals (Clinical Cancer Research) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Fluorophenyl)propan-1-amine hydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(3-fluorophenyl)propan-1-amine hydrochloride. As a critical component in many research and development pipelines, underst...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(3-fluorophenyl)propan-1-amine hydrochloride. As a critical component in many research and development pipelines, understanding its properties and associated hazards is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere procedural instruction to explain the scientific rationale behind each recommendation, empowering researchers to make informed decisions.

Hazard Identification and Essential Safety Profile

2-(3-Fluorophenyl)propan-1-amine hydrochloride is a substituted aromatic amine salt. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling. The primary risks are associated with irritation and acute toxicity if improperly handled.[1]

A thorough risk assessment must be conducted before any handling or disposal procedures are initiated. The Safety Data Sheet (SDS) should always be consulted as the primary source of information.[2]

Table 1: GHS Hazard Profile for 2-(3-Fluorophenyl)propan-1-amine hydrochloride [1]

IdentifierClassificationPrecautionary Statement Examples
H302 Acute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H315 Skin Irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319 Eye Irritation (Category 2)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

The Core Principle: Incompatibility and Waste Segregation

The foundational principle of chemical waste management is rigorous segregation.[2][3] Mixing incompatible waste streams can lead to exothermic reactions, the generation of toxic gases, or explosions, posing a significant risk to personnel and facilities. For 2-(3-fluorophenyl)propan-1-amine hydrochloride, its chemical nature as both a halogenated organic compound and an amine salt dictates its segregation protocol.

Key Segregation Mandates:

  • Do Not Mix with Acids or Bases: As an amine salt, it can react with strong bases to liberate the free amine. It can also react unpredictably with strong acids. It must be stored separately from both acidic and basic waste streams.[3]

  • Isolate from Oxidizers: Keep this compound away from strong oxidizing agents to prevent potentially violent reactions.[3]

  • Halogenated vs. Non-Halogenated Streams: Disposal of halogenated organic compounds is often more complex and costly than for non-halogenated waste.[4] Therefore, always dispose of this compound and its solutions in a container specifically designated for Halogenated Organic Waste .[3][5]

All waste containers must be made of a compatible material (e.g., glass or high-density polyethylene), be in good condition, and feature a tightly sealing cap to prevent leaks and fumes.[3][6]

Step-by-Step Disposal Protocols

The proper disposal method depends on the form of the waste. Under no circumstances should any of these waste streams be disposed of down the drain or in regular solid waste.[7] The preferred and regulatory-compliant method for all chemical waste is through a licensed environmental waste contractor.[2]

Protocol 1: Disposal of Unused or Expired Pure Compound
  • Container Integrity: Ensure the compound is in its original container or a compatible, securely sealed waste container.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state:

    • The full chemical name: "2-(3-Fluorophenyl)propan-1-amine hydrochloride"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation")[1]

    • The name and contact information of the generating researcher or lab.[2][8]

  • Storage: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed waste disposal company.

Protocol 2: Disposal of Aqueous and Organic Solutions
  • Collection: Pour waste solutions into a dedicated waste container labeled "Halogenated Organic Waste" or "Aqueous Halogenated Organic Waste," as appropriate. Do not mix with non-halogenated solvent waste.[3][4]

  • Labeling: Clearly label the container with the full name of all chemical constituents and their approximate concentrations.

  • Closure and Storage: Keep the container tightly closed except when adding waste.[3] Store in a well-ventilated area, away from heat or ignition sources, and with appropriate secondary containment.

  • Disposal: When the container is full (leaving at least 1 inch of headspace), arrange for its collection by a licensed waste contractor.

Protocol 3: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weigh boats, paper towels, or spill cleanup materials.

  • Collection: Place all grossly contaminated solid waste into a durable, sealable plastic bag or a wide-mouth solid waste container.

  • Labeling: Label the bag or container as "Hazardous Waste." List the contaminant, "2-(3-Fluorophenyl)propan-1-amine hydrochloride," on the label.[5]

  • Disposal: This waste must be disposed of through your institution's chemical waste program and not in the regular trash.

Protocol 4: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a solvent capable of removing the chemical residue.[3][4] A common choice is methanol or ethanol.

  • Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as liquid hazardous waste in your "Halogenated Organic Waste" stream.[3][4]

  • Container Disposal: Once triple-rinsed, deface or remove the original chemical label.[2] The clean container can then be disposed of in the appropriate glass recycling or regular trash stream, as per your institution's policy.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[10] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Minor Spill Cleanup

For small spills in a laboratory setting:

  • Alert & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is inside one.[12]

  • Wear PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[11]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[12]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution or soap and water.[13] All cleaning materials must also be disposed of as hazardous solid waste.

  • Label & Dispose: Seal and label the waste container and dispose of it according to Protocol 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating waste related to 2-(3-Fluorophenyl)propan-1-amine hydrochloride.

G start Waste Generated (2-(3-Fluorophenyl)propan-1-amine hydrochloride) q_form What is the form of the waste? start->q_form pure Unused/Expired Pure Compound q_form->pure Pure Solid liquid Liquid Solution (Aqueous or Organic) q_form->liquid Liquid solid Contaminated Solid (Gloves, Paper, Spill Debris) q_form->solid Solid container Empty Original Container q_form->container Empty Container proc_pure Follow Protocol 1: Label and store for contractor pickup. pure->proc_pure proc_liquid Follow Protocol 2: Collect in 'Halogenated Organic Waste' container. liquid->proc_liquid proc_solid Follow Protocol 3: Collect in sealed container for solid chemical waste. solid->proc_solid proc_container Follow Protocol 4: Triple-rinse, collect rinsate, deface label, then discard container. container->proc_container

Caption: Waste Segregation and Disposal Decision Flowchart.

References

  • Spill Decontamination Kit for Aromatic Amines. Skcltd.com. [Link]

  • Waste Chemicals. NUS Chemistry. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW. [Link]

  • Disposal of Chemical Waste. University of St Andrews. [Link]

  • Safety Data Sheet 2-Methyl-1-phenylpropan-1-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Chemical Waste Disposal. Monash University. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Fluorophenyl)propan-1-amine hydrochloride
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Reactant of Route 2
2-(3-Fluorophenyl)propan-1-amine hydrochloride
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